The following diagram illustrates the multi-target mechanism of action of crystal violet against microbial cells, integrating the pathways described in the technical literature.
This compound's primary cationic form (GV+) targets DNA and cellular membranes, leading to lethal metabolic inhibition.
This protocol is widely used to quantify adherent cells or biofilms, useful for cytotoxicity and proliferation assays [1] [2].
This classic differential staining procedure relies on the ability of this compound to form a complex trapped in the peptidoglycan of Gram-positive bacteria [3].
The Gram staining workflow uses this compound as the primary stain, with differential decolorization leading to the final classification.
The following table provides essential quantitative data on this compound for research applications.
| Property | Value / Specification | Notes / Context |
|---|---|---|
| Chemical Formula [4] | C₂₅H₃₀ClN₃ | - |
| Molar Mass [4] | 407.99 g·mol⁻¹ | - |
| Absorbance Maximum (λmax) [4] [5] | 590 nm (in water) | Varies with pH and solvent. |
| Molar Extinction Coefficient (ε) [5] | ~133,000 M⁻¹cm⁻¹ (CV-TCO derivative) | Unmodified CV: ~87,000 M⁻¹cm⁻¹ [4]. |
| Common Staining Concentration [1] | 0.1% - 0.5% (w/v) | In distilled water, PBS, or 20% methanol. |
| Aqueous Solubility [4] | ~4 g/L at 25°C | - |
| Oral LD₅₀ (Rat) [6] | 1.0 g/kg | Indicates toxicity. |
| Primary Hazard Warnings [4] | H302, H318, H351, H410 | Harmful if swallowed, causes serious eye damage, suspected of causing cancer, toxic to aquatic life. |
Crystal violet, a triarylmethane dye, acts as a cationic molecule that readily binds to negatively charged molecules within the cell, such as proteins and DNA [1]. In the context of adherent mammalian cells, the amount of dye retained after washing is directly proportional to the biomass of attached cells, serving as an indirect indicator of cell viability and proliferation; as cells die, they detach and are lost during washing, resulting in lower overall staining [2]. In microbiology, its binding properties are fundamental to Gram staining, where it forms a complex with iodine that is retained by the thick peptidoglycan layer of Gram-positive bacteria but washed out from Gram-negative bacteria during decolorization [2].
This protocol is commonly used for quantifying relative cell density and assessing the effects of cytotoxic compounds or growth factors [1]. The workflow involves fixation, staining, washing, and solubilization before quantification.
This compound staining is adapted for different experimental goals. The table below summarizes the main applications.
| Application | Primary Purpose | Key Procedural Notes | Data Interpretation |
|---|---|---|---|
| Cell Viability & Cytotoxicity [2] [1] | Quantify adherent cell number/biomass after treatment. | Cells are fixed before staining to preserve morphology. | Absorbance is proportional to viable, adherent cell number. A decrease indicates cell death. |
| Biofilm Assay [2] | Quantify biofilm mass formed by bacteria. | Non-adherent cells are washed away after biofilm formation. | Higher absorbance indicates greater biofilm mass. |
| Gram Staining [2] [3] | Classify bacteria as Gram-positive or Gram-negative. | This compound is the primary stain, followed by iodine, decolorizer, and safranin. | Gram-positive: Purple/Violet. Gram-negative: Pink/Red. |
After measuring absorbance, subtract the average value of the blank wells from all experimental readings [1]. The resulting optical density (OD) is directly proportional to the cell biomass or number. Data can be presented as raw absorbance, normalized as a percentage of a control group (e.g., untreated cells), or used to calculate half-maximal inhibitory concentration (IC₅₀) for cytotoxicity studies [1]. For accurate quantification, especially when converting absorbance to cell numbers, preparing a standard curve with a known number of serially diluted cells is recommended [2].
| Issue | Potential Cause | Solution |
|---|---|---|
| High Background | Inadequate washing after staining [2] [1]. | Increase the number and volume of washes. |
| Excessive staining concentration or time [2]. | Optimize dye concentration and incubation duration. | |
| Low Signal | Low cell seeding density [1]. | Ensure sufficient cells are plated. |
| Cell detachment during washing [1]. | Handle plates gently; ensure proper fixation. | |
| Incomplete solubilization of the dye [1]. | Increase solubilization time and use gentle agitation. | |
| Uneven Staining | Uneven cell seeding or drying [1]. | Ensure cells are seeded evenly and plates are leveled. |
| Incomplete coverage of wells with reagents [1]. | Ensure solutions cover the entire well bottom. |
Crystal Violet (also known as Basic Violet 3, Gentian Violet, or Methyl Violet 10B) is a triarylmethane dye with the chemical formula C₂₅H₃₀ClN₃ and a molar mass of 407.99 g/mol [1]. Its IUPAC name is 4-{Bis[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride [1].
The molecule features a central carbon atom bonded to three aromatic rings, each of which has a dimethylamino group [-N(CH₃)₂]. The positive charge of the molecule is delocalized across this conjugated system [1]. The color of the dye in solution is highly dependent on the pH due to the protonation state of the nitrogen atoms [1].
Key Quantitative Data
The following table consolidates fundamental data for this compound, particularly its optical properties which are crucial for experimental quantification.
| Property | Value / Description | Source / Conditions |
|---|---|---|
| Molecular Weight | 407.99 g·mol⁻¹ | [1] |
| Absorbance Peak (λmax) | ~590 nm | In water [2] [1] [3] |
| Molar Extinction Coefficient (ε) | ~87,000 M⁻¹cm⁻¹ (590 nm); 112,000 M⁻¹cm⁻¹ (590.2 nm); 75,800 M⁻¹cm⁻¹ (590.5 nm) | Reported values in water vary by source [1] [3] [4]. |
| Solubility in Water | ~4 g/L at 25 °C | [1] |
| Melting Point | 205 °C (decomposes) | [1] |
| GHS Hazard Codes | H302, H318, H351, H410 | Harmful if swallowed, causes serious eye damage, suspected of causing cancer, toxic to aquatic life [1]. |
This compound is a versatile tool in biological research. Below are detailed protocols for its two most common applications.
This protocol quantifies the number of adherent cells, useful for assessing cytotoxicity or proliferation [5] [6].
This method is used to quantify bacterial biofilm formation on a surface [5].
The following diagram outlines the standard workflow for the this compound cell viability assay.
The table below summarizes the primary uses of crystal violet in microbiology, detailing the purpose and basic principle behind each application.
| Application | Primary Purpose | Basic Principle |
|---|---|---|
| Gram Staining [1] [2] | Classify bacteria as Gram-positive or Gram-negative. | Binds to peptidoglycan; retained in Gram-positive (thick layer) but not Gram-negative (thin layer) after decolorization. [1] |
| Biofilm Assay [3] [4] | Quantify biofilm mass. | Stains extracellular polymeric substances (EPS) and cells in biofilm matrix; quantified after solubilization. [3] [4] |
| Cell Viability/Proliferation Assay [3] [5] | Estimate number of adherent, viable cells. | Binds to proteins/DNA of adherent cells; dead/detached cells are lost, reducing stain intensity. [3] [5] |
| Protein/DNA Gel Staining [3] [6] | Visualize proteins in SDS-PAGE or DNA in gels. | Acts as an intercalating dye for DNA or binds directly to proteins; non-toxic alternative to ethidium bromide. [3] [6] |
For research applications, standardized protocols are crucial for reproducibility. Here are detailed methodologies for key assays.
This protocol is adapted for a 96-well plate format to test the impact of compounds on cell survival [3].
This protocol is used to quantify biofilm formation in microtiter plates [3] [4].
The following diagram illustrates the workflow for the this compound Biofilm Assay:
Workflow for the this compound biofilm assay
For reliable and reproducible results, keep the following points in mind:
The following table summarizes the fundamental identifiers and physicochemical data for Crystal Violet.
| Property | Specification |
|---|---|
| CAS Number | 548-62-9 [1] [2] [3] |
| Molecular Formula | C₂₅H₃₀ClN₃ [1] [2] [3] |
| Molecular Weight | 407.99 g/mol [4] [1] [3] |
| Synonym(s) | Basic Violet 3, Gentian Violet, Methyl Violet 10B, C.I. 42555 [4] [1] [3] |
| Melting Point | ~215 °C (decomposes) [4] [1] [3] |
| Solubility | Soluble in water (~4 g/L at 25°C) and chloroform; partially miscible in alcohol and glycerol [4] [1] [3] |
This table outlines the key hazard classifications and recommended safety measures.
| Aspect | Description |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects) [1] [2] [3]. |
| Precautionary Measures | P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312+P330 (IF SWALLOWED: Rinse mouth. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) [2] [3]. |
| Storage & Handling | Store at ambient temperatures. Incompatible with strong acids, oxidizing agents, and reducing agents [1] [5]. |
This compound is utilized in various scientific assays. Below are detailed methodologies for three key applications.
This protocol is used to indirectly quantify cell death or proliferation by staining the DNA and proteins of adhered cells [6] [5].
Workflow for this compound Cell Viability Assay
Key Considerations:
This method quantifies bacterial biofilms by staining the extracellular polymeric substances (EPS) and cells within the biofilm matrix [5].
Detailed Methodology [5]:
This protocol describes a method to assess the ability of bacterial strains to decolorize and degrade this compound, relevant for bioremediation research [7].
Workflow for Assessing Bacterial CV Degradation
Detailed Methodology and Findings [7]:
Dye Degradation rate (%) = [(Initial OD - Final OD) / Initial OD] × 100.
This compound (Gentian Violet) is a synthetic triarylmethane dye with the chemical formula C₂₅H₃₀ClN₃ and a molar mass of 407.99 g·mol⁻¹ [1]. Its key properties are summarized in the table below.
| Property | Description / Value |
|---|---|
| Chemical Names | This compound, Gentian Violet, Basic Violet 3, Methyl Violet 10B [1]. |
| IUPAC Name | 4-{Bis[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride [1]. |
| Molar Mass | 407.99 g·mol⁻¹ [1]. |
| Melting Point | 205 °C (decomposes) [1]. |
| Solubility (in water) | Approximately 4 g/L at 25 °C [1]. |
| Primary Applications | Biological stain (e.g., Gram staining), antibacterial/antifungal agent, textile/paper dye, histological stain [1]. |
A key characteristic of this compound is its pH-dependent color change, arising from different charged states of the dye molecule [1]. The following diagram illustrates this property.
This compound's color and absorption spectrum change with solution pH. [1]
The utility of this compound in research and assays is largely due to its predictable optical behavior. The quantitative spectroscopic data is summarized below.
| Property | Value | Conditions |
|---|---|---|
| Absorption Maximum (λmax) | 590 nm - 590.5 nm [1] [2] [3] | In water |
| Molar Extinction Coefficient (ε) | 87,000 M⁻¹cm⁻¹ [1] to 112,000 M⁻¹cm⁻¹ [2] (literature values vary) | At ~590 nm, in water |
| Fluorescence Excitation Peak | 592 nm [4] | In glycerol |
| Fluorescence Emission Peak | 636 nm [4] | In glycerol |
| Fluorescence Quantum Yield | 0.019 [2] [3] | In glycerol |
While its traditional medical use has declined, this compound remains a vital tool in modern pharmaceutical research, primarily for assessing antimicrobial efficacy and cytotoxicity.
Recent research explores its potential in novel formulations. A 2025 study investigated Atorvastatin-loaded Nanostructured Lipid Carriers (ATR-NLCs), using the this compound assay to demonstrate significantly enhanced antibacterial activity and biofilm inhibition against pathogens like S. aureus and E. coli compared to free atorvastatin [5]. The experimental workflow for such a study is illustrated below.
General workflow for a this compound biofilm inhibition assay, adapted from modern research methodologies. [5]
For researchers, here are detailed methodologies for two common assays utilizing this compound.
This protocol is used to quantify bacterial biofilm formation and inhibition [5].
This colorimetric assay estimates the number of adherent, viable cells and is often used for drug toxicity screening [6].
This compound is a versatile compound that bridges classic laboratory techniques and modern pharmaceutical innovation. Its well-defined chemical and optical properties make it an indispensable tool not only for staining but also for quantitative assessment of antimicrobial activity, biofilm formation, and cytotoxicity in drug development.
Crystal violet (also known as gentian violet or basic violet 3) is a cationic triphenylmethane dye [1] [2]. Its positive charge facilitates binding to negatively charged molecules within cells, such as proteins and DNA [1]. The specific mechanism and selectivity of binding, however, depend heavily on the experimental context and target.
Binding to Proteins and Cellular Components: In standard cell biology protocols, this compound acts as a general stain for proteins and DNA in adherent cells [3] [4]. The amount of dye retained by a cell monolayer is directly proportional to the cell biomass, making it an excellent indirect measure of cell viability and proliferation [1] [4]. Cells that die lose adherence and are washed away, reducing the overall staining [1] [3].
Sequence-Specific Binding to DNA Structures: Research has revealed that this compound can bind to non-canonical DNA structures with high specificity. A 2023 study highlighted its strong and selective binding to an i-motif DNA sequence in the promoter region of the BCL2 gene, an important regulator of cell death [2]. This compound binds to a specific site formed by the first and third loops of this i-motif, with guanine bases in these loops being critical for the interaction [2]. This binding can repress BCL2 gene expression in MCF-7 cancer cells, suggesting a potential for diagnostic and therapeutic applications [2].
Furthermore, a 2024 study confirmed that this compound is oligomer-selective for Aβ42 oligomers (AβOs) associated with Alzheimer's Disease, and does not stain Thioflavin S-positive fibrils [5]. This selectivity is crucial for developing new biomarkers and imaging probes.
The table below summarizes key quantitative findings from recent research on this compound's binding interactions, particularly with nucleic acids.
| Target | Reported Effect / Affinity | Experimental Context | Source |
|---|---|---|---|
| BCL2 i-motif DNA | ~300-fold fluorescence increase (F/F₀) | 6.0 µM CV, 15 µM DNA, pH 5.0, 25°C [2] | Sci. Rep. (2023) [2] |
| Aβ42 Oligomers (AβOs) | Selective staining vs. fibrils | Kinetics-based screening assay; post-mortem AD mouse model and human brain tissues [5] | Biomolecules (2024) [5] |
| KRAS mid i-motif DNA | 78.5-fold fluorescence increase (F/F₀) | 6.0 µM CV, 15 µM DNA, pH 5.0, 25°C [2] | Sci. Rep. (2023) [2] |
| C3T777 i-motif DNA | 70.5-fold fluorescence increase (F/F₀) | 6.0 µM CV, 15 µM DNA, pH 5.0, 25°C [2] | Sci. Rep. (2023) [2] |
The this compound cell viability assay is a foundational method for quantifying adherent cells. The workflow involves preparing and fixing cells, staining, and solubilizing the dye for measurement.
Workflow for the this compound cell viability assay.
| Degradation Method | Catalyst / Agent Used | Key Experimental Conditions | Reported Removal Efficiency / Degradation Kinetics | Key Advantages & Mechanisms |
|---|---|---|---|---|
| Photocatalysis [1] | ZnO-based nanomaterials (pristine, doped, composites) | UV/solar irradiation, catalyst dosage, dye concentration, pH | High efficiency; complete mineralization into CO₂ and H₂O; enhanced by bandgap engineering. | Uses solar/UV light; generates hydroxyl (•OH) and superoxide (•O₂⁻) radicals; catalyst reusable. |
| Ionizing Radiation [2] | Electron Beam (EB), often with peroxymonosulfate (PMS) | Absorbed dose (kGy), initial dye concentration, water matrix components | Pseudo-first-order kinetics; >98% decolorization; mineralization increases with dose. | Generates both oxidative (•OH) and reductive (hydrated electrons) radicals; effective in complex water matrices. |
| Adsorption & Degradation [3] | Copper-based nanoparticles | Nanoparticle dosage, pH, temperature, dye concentration | High removal efficiency; performance depends on doping and physico-chemical conditions. | Utilizes abundant copper; combines adsorption and degradation; potential for catalyst reusability. |
| Biodegradation [4] | Enterobacter sp. CV-S1 bacteria | Temp: 35°C, pH: 6.5, shaking incubation, inoculum size: 10% (v/v) | 100% decolorization in 72h for concentrations up to 150 mg/L. | Cost-effective, eco-friendly; works under aerobic conditions without extra carbon/nitrogen sources. |
For researchers looking to replicate these methods, here are the core experimental workflows.
•OH, nitrate for hydrated electrons) to identify the contribution of different reactive species.The following diagrams, created with Graphviz using your specified color palette, illustrate the core experimental workflow and the chemical degradation process.
Diagram 1: A generalized experimental workflow for studying this compound degradation, applicable to multiple methods.
Diagram 2: A simplified, general pathway for the degradation and mineralization of this compound via advanced oxidation processes.
Extensive research has identified several DNA aptamers that can bind to Crystal Violet and induce a significant 'light-up' effect. The following table summarizes the core characteristics of the three most prominent ones as of a 2025 comparative study [1] [2].
| Aptamer Name | Reported Dissociation Constant (Kd) | Primary Structure | Highest Absolute Fluorescence Intensity | Best Signal-to-Background (S/B) Ratio | Optimal Buffer Conditions | Key Advantage |
|---|---|---|---|---|---|---|
| CV30S | 0.49 ± 0.04 µM [2] | Not specified (non-G-quadruplex) | ~13,000 [2] | 10.2 [2] | 25 mM Tris-HCl, 50 mM NaCl, 62.5 mM KCl, pH 7.0 [2] | Best limit of detection (6 nM) in binary sensors [1] |
| G4 Antiparallel | ~1.06 µM [2] | Antiparallel G-Quadruplex | ~14,500 [2] | 9.0 [2] | 25 mM Tris-HCl, 50 mM NaCl, 37.5 mM KCl, pH 7.0 [2] | Highest fluorescence intensity [1] [2] |
| G4 Parallel | ~1.06 µM [2] | Parallel G-Quadruplex | ~3,000 [2] | 3.9 [2] | 25 mM Tris-HCl, 50 mM NaCl, 62.5 mM KCl, pH 7.0 [2] | (Lower performance noted [1] [2]) |
The 'light-up' mechanism and practical application of these aptamers involve specific physical interactions and optimized experimental conditions.
This compound has inherently low fluorescence in aqueous solutions. However, when it binds to specific aptamers, its fluorescence is significantly enhanced. For G-quadruplex (G4) aptamers, planar dye molecules like CV bind to the lateral sides of the G4 structure [2]. This binding event leads to a redistribution of electron densities within the dye molecule and restricts its molecular motion in the excited state, which collectively results in a dramatic increase in fluorescence emission [2]. The CV30S aptamer, selected specifically for CV binding, also operates on this principle of binding-induced fluorescence enhancement [3].
To replicate and work with these aptamer-dye systems, follow these optimized methodologies [2]:
Buffer Preparation
Aptamer-Dye Incubation
Fluorescence Measurement
The experimental workflow for establishing and utilizing these aptamer-dye systems can be visualized as follows:
Experimental workflow for CV aptamer studies.
A key application of these 'light-up' aptamers is in the construction of binary sensors for detecting specific nucleic acid sequences, such as pathogen DNA [2].
The mechanism of a binary sensor using a split light-up aptamer is illustrated below:
Binary sensor mechanism with a split aptamer.
Microbial biofilms represent structured communities of bacterial cells enclosed in an extracellular polymeric substance (EPS) that adhere to biological or inert surfaces. These complex structures pose significant challenges in clinical settings and industrial applications due to their inherent antibiotic resistance, which can be up to 1000 times greater than their planktonic counterparts. The biofilm matrix consists of approximately 80% water, with the remaining composition being EPS containing polysaccharides, proteins, lipids, and nucleic acids that provide structural integrity and protection against environmental threats [1]. Understanding biofilm architecture and dynamics is therefore critical for developing effective anti-biofilm strategies in therapeutic and industrial contexts.
This compound (CV) staining represents a widely adopted methodology for biofilm quantification due to its cost-effectiveness, technical simplicity, and reproducibility. This technique leverages the binding properties of this compound dye, a cationic triphenylmethane compound that interacts electrostatically with negatively charged microbial cell components and EPS matrix elements [2]. The fundamental principle underlying this assay is that the absorbance intensity of the bound and solubilized dye directly correlates with the biomass quantity, providing researchers with an indirect quantification method for adherent cells and matrix materials. While this method doesn't distinguish between living and dead cells within the biofilm architecture, it offers a valuable tool for high-throughput screening of biofilm formation capacity under various experimental conditions and antimicrobial treatments [2] [3].
Table 1: Preparation of this compound Staining Solutions
| Solution | Composition | Storage Conditions | Shelf Life |
|---|---|---|---|
| 0.1% this compound | 0.1 g this compound powder in 100 mL PBS or distilled water | Room temperature, dark container | 6 months |
| Fixation Solution | 100% methanol or 95% ethanol | Room temperature | Indefinite |
| Elution Solution | 1% acetic acid or 96-100% ethanol | Room temperature | Indefinite |
| Alternative Elution | 0.1M sodium citrate in distilled water | Room temperature | 3 months |
The initial phase of the this compound staining protocol focuses on standardized biofilm growth to ensure reproducible and comparable results across experimental conditions. For bacterial biofilms, begin by inoculating sterile nutrient broth with your test microorganism and adjusting the turbidity to approximately 1 × 10^9 CFU/mL using the 0.5 McFarland standard [1]. Distribute this bacterial suspension into multi-well plates (typically 200 μL per well for 96-well plates), ensuring consistent inoculum density across all test conditions. Include appropriate negative controls consisting of sterile growth medium without microorganisms to account for non-specific staining.
Incubate the plates under optimal growth conditions (commonly 37°C for 24-72 hours) to allow for biofilm development. For static biofilm models, maintain plates undisturbed during this incubation period to facilitate microbial attachment without disruption [2]. For dynamic biofilm models, consider using shaking incubators or specialized biofilm reactors that simulate flow conditions. Following incubation, carefully remove the growth medium by gentle inversion or pipetting, taking care not to disrupt the adherent biofilm layer. Wash the wells twice with 200-300 μL of phosphate-buffered saline (PBS) to remove planktonic cells while retaining the structured biofilm architecture. This washing step is critical for eliminating non-adherent cells that could contribute to background staining and inaccurate quantification [2].
Following biofilm formation and washing, the fixation step preserves the biofilm architecture for subsequent staining. Add 200 μL of 100% methanol to each well and incubate for 15-20 minutes at room temperature to fix the biofilms. Methanol is generally preferred over ethanol for fixation as it acts more rapidly, though ethanol offers a milder fixing process that may be preferable for more delicate biofilm structures [2]. After fixation, carefully remove the methanol and allow the plates to air dry completely in a biological safety cabinet. Complete drying is essential for optimal dye penetration and binding during the subsequent staining phase.
For the staining procedure, prepare a fresh 0.1% this compound solution and add 200 μL to each well, ensuring complete coverage of the biofilm surface. Incubate the plates at room temperature for 15-30 minutes to allow for sufficient dye binding to cellular components and EPS matrix materials [2]. Following incubation, remove the this compound solution and perform comprehensive washing by submerging the plate in a container of distilled water or by gently adding and removing water from each well (typically 3-4 washes). This critical washing step removes unbound dye that would otherwise contribute to background signal during quantification. After the final wash, invert the plate and tap gently on absorbent paper to remove residual liquid, then air dry the plates completely before proceeding to quantification.
Once the stained biofilms have air dried completely, the bound this compound must be solubilized for spectrophotometric quantification. Add 200 μL of elution solution (1% acetic acid or 96-100% ethanol) to each well and incubate for 10-15 minutes with occasional gentle shaking to ensure complete extraction of the dye from the biofilm matrix [2]. For some applications, sodium citrate solution may be used as an alternative eluent, particularly when evaluating specific biofilm components [2]. During this incubation period, the this compound transitions from its bound state to a homogeneous solution suitable for absorbance measurement.
Following solubilization, transfer 100-150 μL of the eluted dye solution to a new microtiter plate, taking care to avoid transferring any particulate matter that could interfere with absorbance readings. Measure the absorbance at 590 nm using a microplate reader or spectrophotometer [2]. Include blank wells containing only elution solution to establish baseline absorbance values. The recorded absorbance values directly correlate with the biofilm biomass, with higher absorbance indicating greater biofilm formation. For optimal accuracy, perform technical replicates for each experimental condition and include appropriate positive controls (known strong biofilm formers) and negative controls (non-biofilm formers or sterile medium) in each experimental run.
The quantification of biofilm formation extends beyond this compound staining to include several complementary techniques, each with distinct advantages and limitations. A 2025 comparative study examining biofilm dynamics across 30 polycultures found that This compound staining and microscopy with image analysis demonstrated strong quantitative agreement (P < 0.05; R² > 0.50), with both methods identifying continuous increase patterns in 27 and 23 polycultures respectively [3]. In contrast, quantitative PCR (qPCR), which measures microbial population through DNA quantification, revealed different growth patterns, with only 14 polycultures showing continuous increase patterns [3]. This divergence highlights the fundamental difference between assessing overall biofilm biomass (this compound, microscopy) versus microbial population (qPCR), suggesting these methods provide complementary rather than interchangeable data.
Table 2: Comparison of Biofilm Quantification Methods
| Method | Target | Advantages | Limitations | Agreement with CV |
|---|---|---|---|---|
| This compound Staining | Total biomass | Cost-effective, high-throughput, simple protocol | Cannot differentiate live/dead cells, no structural information | N/A |
| Microscopy with Image Analysis | Colonization extent | Provides spatial distribution, structural details | Time-consuming, lower throughput | Strong (P < 0.05; R² > 0.50) |
| Quantitative PCR | Microbial population | Highly specific, identifies species | Does not measure matrix components, more expensive | Weak (P < 0.05; R² ≤ 0.22) |
| Dual-Staining (Maneval's) | Cells vs. matrix | Differentiates cellular and matrix components | More complex staining procedure | Limited data available |
| SEM/CLSM | 3D structure | High-resolution visualization | Expensive, complex sample preparation | Qualitative correlation only |
Traditional this compound staining has limitations in differentiating between bacterial cells and the surrounding biofilm matrix, prompting the development of advanced staining approaches. A novel dual-staining method combining Congo red and Maneval's stain has been developed to address this limitation, enabling clear visualization of both cellular and extracellular components [4]. This technique produces a distinctive visual pattern where bacterial cells appear magenta-red surrounded by a blue polysaccharide layer, providing enhanced differentiation of biofilm components without requiring advanced microscopic equipment [4]. The method has been successfully applied to various microbial species including Staphylococcus aureus, Enterococcus faecalis, Candida albicans, Escherichia coli, and Pseudomonas aeruginosa, demonstrating broad applicability across Gram-positive, Gram-negative, and fungal biofilms.
The dual-staining protocol begins with standard biofilm growth and fixation, followed by sequential application of 1% Congo red stain (air-dried) and Maneval's stain (10-minute incubation) [4]. This approach offers significant advantages for clinical diagnostics and basic research by enabling clear distinction between cellular and extracellular components using standard light microscopy, making it accessible for laboratories with limited resources. When compared with the standard microtiter plate assay, the dual-staining method showed strong agreement while providing additional structural information previously only available through more advanced techniques like confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM) [4]. This innovation represents a significant advancement in making detailed biofilm characterization more accessible to a broader research community.
Recent methodological innovations have focused on enhancing the quantification process for this compound-stained biofilms, particularly through the application of digital imaging and color analysis. Researchers have developed alternative approaches using regular digital cameras followed by image analysis with software such as ImageJ to quantify staining intensity, converting RGB histograms to the XYZ color system for precise measurement [1]. This method demonstrated the same trend identification capability as traditional spectrophotometric approaches despite different absolute values, offering a cost-effective alternative for laboratories without access to specialized microplate readers [1]. Such innovations are particularly valuable in resource-limited settings or for analyzing biofilms formed on irregular surfaces that cannot be easily evaluated using standard plate readers.
Standardization efforts across laboratories have highlighted the importance of extinction coefficient ratio adjustment to harmonize absorbance measurements, addressing inter-laboratory variability in this compound quantification [5]. These methodological refinements are critical for establishing reproducible protocols that enable direct comparison of results across different research settings. Additionally, researchers have explored the correlation between this compound absorbance data and other quantification methods, with studies indicating that the concurrent use of biomass quantification (this compound) with population assessment methods (qPCR) provides the most comprehensive analysis of biofilm dynamics [3]. This multimodal approach recognizes that biofilm formation encompasses both population growth and structural expansion, which may follow different temporal patterns and respond differently to experimental interventions.
The interpretation of this compound staining data requires careful consideration of the quantification methodology employed in the experimental design. For traditional spectrophotometric approaches, absorbance values at 590 nm provide a direct measurement of dye retention, which correlates with biofilm biomass [2]. These raw absorbance values can be normalized against negative controls (wells containing only medium) and expressed as relative biofilm formation to facilitate comparison across experiments. For more precise quantification, researchers can generate a standard curve using known concentrations of this compound in the elution solution, establishing a linear relationship between dye concentration and absorbance that enables conversion of experimental readings to absolute dye quantities [2]. This approach enhances the reproducibility and quantitative rigor of the assay, particularly when comparing results across multiple experimental runs.
Advanced quantification approaches utilizing digital image analysis require different interpretive frameworks. When employing photography-based quantification, the stained biofilm images are analyzed using software such as ImageJ to generate histograms for each RGB color channel, which are subsequently converted to the XYZ color system and then to the Lab* color plane for precise colorimetric analysis [1]. In this system, the L* value represents lightness, a* value represents the red-green axis, and b* value represents the yellow-blue axis, with changes in these parameters reflecting variations in biofilm density and composition. Regardless of the quantification method employed, appropriate statistical analysis should include multiple technical replicates (typically 3-6 wells per condition) and biological replicates (independent experiments repeated on different days) to account for both technical and biological variability in biofilm formation.
Several common technical challenges may arise during this compound staining procedures, necessitating method optimization and troubleshooting. Weak or inconsistent staining often results from insufficient dye concentration, inadequate staining time, or incomplete dye dissolution in the staining solution [2]. To address this issue, ensure complete dissolution of this compound powder by vigorous mixing and verify the dye concentration (typically 0.1%), while considering increasing staining time to 30 minutes for dense biofilms. Conversely, excessive background staining typically occurs due to insufficient washing following the staining procedure, requiring more rigorous washing with distilled water or PBS (typically 3-4 washes with complete medium exchange between washes) to remove unbound dye [2].
Additional technical considerations include sample fixation methods, with methanol generally providing faster and more consistent fixation compared to ethanol, though the latter may be preferable for more delicate biofilm structures [2]. The choice of elution solution can also significantly impact results, with acetic acid (1%) generally providing more efficient elution for strongly adherent biofilms, while ethanol or sodium citrate may be preferable for specific applications [2]. For laboratories implementing digital photography-based quantification, consistent imaging conditions including aperture settings, lighting angle and intensity, and camera distance must be standardized to ensure reproducible results [1]. Method validation should include correlation with established spectrophotometric methods to ensure comparable sensitivity and dynamic range for biofilm detection and quantification.
Table 3: Troubleshooting Common Issues in this compound Staining
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High Background Signal | Inadequate washing, dye precipitation | Increase washing cycles, filter staining solution | Standardize washing protocol, use fresh staining solution |
| Variable Replicates | Inconsistent inoculation, bubble formation | Use multichannel pipettes, tap plate to remove bubbles | Standardize inoculation protocol, inspect wells before staining |
| Weak Staining | Low dye concentration, short incubation | Increase CV to 0.2%, extend incubation to 30 min | Verify dye concentration, standardize incubation times |
| Inconsistent Elution | Incomplete drying, insufficient elution time | Ensure complete drying, increase elution time with shaking | Standardize drying time, use orbital shaking during elution |
| Poor Correlation with Viability | CV stains all biomass | Combine with metabolic assays | Use complementary methods for viability assessment |
The following diagram illustrates the complete experimental workflow for this compound staining of biofilms, from initial preparation through quantification and data analysis:
Figure 1: this compound Biofilm Assay Workflow. This diagram illustrates the sequential steps in the this compound staining protocol for biofilm quantification, highlighting key procedural details and decision points.
This compound staining remains a fundamental technique in biofilm research due to its simplicity, cost-effectiveness, and adaptability to high-throughput screening applications. While the method provides robust quantification of total biofilm biomass, researchers should acknowledge its inherent limitation in differentiating between viable cells, non-viable cells, and extracellular matrix components. The ongoing methodological innovations, including dual-staining approaches and digital quantification methods, continue to enhance the utility and applications of this established technique. When combined with complementary methods such as microscopy and molecular analysis, this compound staining provides valuable insights into biofilm formation dynamics and anti-biofilm strategies, making it an indispensable tool in both basic research and applied antimicrobial development.
This compound staining is a widely used, simple, and effective method for quantifying relative cell density and assessing cell viability or proliferation in adherent cell cultures. This robust technique relies on the ability of this compound, a deep purple triarylmethane dye, to bind stoichiometrically to proteins and DNA within cells. The amount of dye incorporated is directly proportional to the cell biomass, providing a straightforward way to compare cell populations under different experimental conditions. This method is particularly valuable for assessing the effects of cytotoxic agents, growth factors, or other treatments on cell proliferation and survival, making it essential for drug discovery and cellular response studies [1] [2].
This compound staining has broad applications across microbiology and cell biology research. Beyond cell viability assessment, it is routinely employed for evaluating biofilm formation in bacterial studies, serving as a primary stain in Gram staining procedures, and visualizing cellular structures in various experimental contexts. The technique offers several advantages including cost-effectiveness, technical simplicity, and high reproducibility when properly standardized. Furthermore, it requires only basic laboratory equipment, making it accessible to researchers across various resource settings [1] [3].
The fundamental principle of the this compound cell viability assay centers on the selective staining of adherent cells that remain attached to culture surfaces following experimental treatments. This compound (also known as gentian violet or basic violet 3) is a cationic dye that interacts strongly with negatively charged cellular components, particularly proteins and DNA. After staining, excess dye is washed away, and the incorporated dye is solubilized using an appropriate solvent. The absorbance of the solubilized dye is then measured using a spectrophotometer or microplate reader at a wavelength typically between 570-590 nm [1] [2].
The quantitative nature of this assay stems from the linear relationship between the absorbance of the solubilized dye and the number of adherent cells. As cells die or undergo cytotoxic stress, they detach from the culture surface, resulting in reduced staining intensity. This property makes the assay particularly useful for evaluating treatment effects on cell adhesion, proliferation, and viability. The method can be adapted for various formats including 96-well plates for high-throughput screening, as well as larger well formats for smaller-scale experiments [1] [4] [5].
Table 1: Key Characteristics of this compound Assay
| Parameter | Specification | Application Notes |
|---|---|---|
| Detection Principle | Stoichiometric binding to cellular macromolecules | Binds proteins and DNA; intensity proportional to cell biomass |
| Optimal Absorbance Wavelength | 570-590 nm | 590 nm most commonly reported; some protocols use 570 nm or 595 nm |
| Linear Dynamic Range | Up to 80,000-100,000 cells/well (96-well plate) | Cell type-dependent; requires standard curve establishment |
| Key Applications | Cell viability assessment, biofilm quantification, cytotoxic screening | Adaptable for proliferation studies and compound efficacy testing |
| Assay Compatibility | Adherent mammalian cells, bacterial biofilms, yeast | Not suitable for non-adherent cell types without protocol modification |
The following reagents are required for performing the this compound cell viability assay:
The following workflow diagram illustrates the complete this compound staining procedure:
Table 2: Troubleshooting Common Issues in this compound Assay
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background Signal | Inadequate washing after staining; excessive staining time or concentration; contaminated reagents | Increase number of washes after staining; optimize staining duration and dye concentration; prepare fresh reagents |
| Low Signal Intensity | Insufficient cell numbers; cell detachment during washing; incomplete dye solubilization | Increase seeding density; gentle handling during washing steps; ensure complete dye solubilization with agitation |
| Uneven Staining | Irregular cell seeding; incomplete coverage with reagents; cells detaching from well centers/edges | Ensure even cell distribution during seeding; confirm complete well coverage with all solutions; check culture surface treatment |
| Poor Reproducibility | Inconsistent washing; variable incubation times; cell passage number effects | Standardize washing protocol; strictly control all incubation times; use consistent low-passage cells |
| Precipitate Formation | This compound solution not properly dissolved; old staining solution | Filter staining solution before use; prepare fresh this compound solution for each experiment |
This compound staining is extensively used for evaluating biofilm formation in bacterial studies. The protocol involves inoculating wells with bacterial culture, allowing biofilm formation (typically 24-48 hours at 37°C under static or shaking conditions), staining with this compound, and quantifying the bound dye after solubilization. Recent methodological advances emphasize the importance of assessing biofilm dynamics rather than single timepoint measurements, as biofilm development follows characteristic growth and dispersal patterns [3] [6].
A serial dilution-based this compound microtiter plate biofilm assay has been developed to efficiently display the dynamics of biofilm development and dispersal. This approach uses serially diluted inocula resulting in biofilms whose development is shifted in time, enabling construction of complete growth curves from a single plate. This method addresses the limitation of traditional single-timepoint assessments, which can yield misleading results if the experimental condition affects the kinetics of biofilm formation [6].
In microbiology, this compound serves as the primary stain in the Gram staining procedure, a fundamental method for classifying bacteria into Gram-positive and Gram-negative groups. After applying this compound to a bacterial smear, both Gram-positive and Gram-negative bacteria initially take up the stain. However, Gram-negative bacteria lose the primary stain during alcohol decolorization due to their additional outer lipid membrane, while Gram-positive bacteria retain the this compound stain because of their thicker peptidoglycan layer, ultimately appearing purple after counterstaining [1].
While the this compound assay offers numerous advantages, researchers should be aware of its limitations:
The this compound cell viability assay remains a versatile, cost-effective, and robust method for quantifying adherent cells and assessing cellular responses to experimental treatments. When properly executed with appropriate controls and standardization, it provides reproducible quantitative data suitable for a wide range of applications in basic research and drug discovery. The continued refinement of this classic method, including the development of dynamic assessment approaches for biofilm studies, ensures its ongoing relevance in contemporary biomedical research.
This compound (also known as gentian violet or basic violet 3) is a triarylmethane dye with extensive applications in biomedical research, microbiology, and histology. As a cationic dye, it binds strongly to negatively charged cellular components, including nucleic acids and proteins, making it particularly valuable for staining cells and cellular structures [1] [2]. The dye exhibits a characteristic blue-violet color in aqueous solutions with an absorbance maximum at 590 nm, which forms the basis for its quantitative applications in various assays [1]. In research laboratories, this compound serves as a powerful tool for cell quantification, viability assessment, biofilm formation studies, and bacterial classification through Gram staining [1] [2].
The standard 0.1% this compound solution is widely used across research applications due to its optimal staining characteristics and reproducibility. The preparation follows a straightforward protocol but requires attention to detail to ensure consistent results [2]:
The solution is typically stable for up to 2 months when stored properly [2] [3]. For specific applications, researchers may modify the solvent system. One common alternative formulation uses a mixture of 80 mL distilled water, 20 mL methanol, and 0.5 g this compound powder (resulting in a 0.5% solution that can be diluted or used directly) [3].
Table 1: this compound Solution Variations for Different Applications
| Application | Recommended Concentration | Solvent System | Storage Conditions |
|---|---|---|---|
| General cell staining | 0.1% | PBS or distilled water | Room temperature, protected from light |
| Cell viability assays | 0.1% | PBS | Room temperature, protected from light |
| Biofilm quantification | 0.1% | Distilled water | Room temperature, protected from light |
| Enhanced cell fixation | 0.5% | 80% water, 20% methanol | Room temperature, protected from light |
The This compound cell viability assay is a widely used method for indirectly assessing cell proliferation and cytotoxicity in mammalian cell cultures. This assay leverages the principle that viable adherent cells remain attached to the culture surface and retain the dye, while non-viable cells detach and are lost during washing steps [2]. The intensity of the retained stain therefore correlates directly with the number of viable, adherent cells, providing a straightforward method for quantifying treatment effects in cytotoxicity studies [2] [3].
Cell Preparation: Plate adherent cells in multiwell plates (e.g., 10,000-20,000 cells per well for 96-well plates) and allow them to adhere for at least 24 hours. Include at least three wells without cells as blanks for background subtraction [2] [3].
Treatment Application: Apply experimental treatments (e.g., test compounds, toxins, or drug candidates) according to the experimental design and incubate for the desired duration.
Cell Fixation: Carefully remove the culture medium and gently wash the cells with PBS warmed to room temperature. Remove PBS and add methanol or ethanol to fix the cells (optional but recommended for better dye retention) [2].
Staining Process:
Solubilization: Add 1% SDS solution (200 μL for 96-well plates, 1 mL for 24-well plates) to solubilize the bound dye. Agitate on an orbital shaker for 60 minutes or until the color is uniform with no areas of dense coloration [3].
Absorbance Measurement: Transfer the solubilized dye to a cuvette or measure directly in plates, reading the absorbance at 570-590 nm using a microplate reader or spectrophotometer [2] [3].
The following workflow diagram illustrates the key steps in the this compound cell viability assay protocol:
Graphical workflow of the this compound cell viability assay process from cell plating to data analysis.
For reliable quantification, researchers should establish a standard curve using serial dilutions of cells to determine the linear range of the assay, which typically falls between approximately 3,000 to 100,000 cells per well for a 24-well plate format [3]. Common issues encountered in this compound assays include:
Table 2: Recommended Volumes for Multiwell Plate Formats
| Step | 96-well Plate | 48-well Plate | 24-well Plate | 12-well Plate | 6-well Plate |
|---|---|---|---|---|---|
| PBS Wash | 100 μL | 250 μL | 500 μL | 1 mL | 2 mL |
| This compound Solution | 50 μL | 100 μL | 200 μL | 500 μL | 1 mL |
| 1% SDS Solubilization | 200 μL | 500 μL | 1 mL | 2 mL | 3 mL |
This compound biofilm quantification represents a fundamental method in microbiology for assessing bacterial adhesion and biofilm formation capacity. This application is particularly valuable in antimicrobial testing, material science, and environmental microbiology research [2] [4]. The assay capitalizes on the ability of this compound to bind extensively to the extracellular polymeric matrix of biofilms, providing a quantitative measure of total biofilm biomass [2].
Inoculation and Biofilm Formation:
Staining and Washing:
Destaining and Quantification:
For enhanced reproducibility in biofilm studies, researchers can use sodium citrate (0.5-1% in ethanol) as an elution buffer, which may improve the linearity of the correlation between biofilm biomass and absorbance readings [2].
Gram staining represents one of the most fundamental and historically significant applications of this compound in microbiology, enabling classification of bacteria into Gram-positive and Gram-negative categories based on cell wall structural differences [1] [2]. In this method, this compound serves as the primary stain that initially colors all bacterial cells purple [2].
The standardized Gram staining procedure consists of four essential steps:
The differential staining pattern results from fundamental differences in bacterial cell wall architecture. Gram-positive bacteria possess a thick peptidoglycan layer that traps the this compound-iodine complex, resisting decolorization. In contrast, Gram-negative bacteria have a thinner peptidoglycan layer and an additional outer lipid membrane that is dissolved by alcohol treatment, allowing the this compound-iodine complex to be washed out [2].
Beyond the common uses in viability assays and Gram staining, this compound serves several specialized functions in biomedical research:
Quantitative analysis in this compound applications primarily relies on spectrophotometric measurements at 570-590 nm, where the dye exhibits maximum absorbance [1] [2]. The fundamental principle is that absorbance values correlate linearly with cell number or biofilm mass within a determinable range [2] [3]. For accurate quantification, researchers should:
For rigorous quantification, researchers should prepare a standard curve using serial dilutions of known cell concentrations or biofilm masses. The standard curve enables conversion of absorbance readings into quantitative estimates of cell numbers or biofilm formation capacity [2]. Statistical analysis typically involves comparing treatment groups to appropriate controls using t-tests or ANOVA, with significance set at p<0.05.
While this compound is valuable for research applications, appropriate safety precautions must be observed due to its hazardous properties [5]:
The 0.1% this compound solution represents a versatile, cost-effective, and reproducible tool for numerous research applications spanning cell biology, microbiology, and histology. Its utility in cell viability assessment, biofilm quantification, and bacterial classification through Gram staining makes it a fundamental reagent in biomedical research laboratories. Proper preparation, standardization, and application of this compound protocols enable researchers to obtain robust, quantitative data across diverse experimental systems. While the techniques described provide powerful approaches for various assays, researchers should remain mindful of the safety considerations associated with this compound handling and implement appropriate precautions in laboratory practice.
The this compound assay is a widely used technique in microbiology and cell biology for visualizing and quantifying bacterial biofilms [1]. It relies on the binding of the cationic this compound dye to negatively charged cellular components, such as nucleic acids and proteins, within the biofilm matrix [1]. This staining allows for an indirect measure of the total biofilm biomass, which includes both live and dead cells as well as some extracellular polymeric substances [2].
Here is a detailed protocol for quantifying biofilms in a 96-well plate format, synthesized from current methodologies [3] [1]. The process is also summarized in the workflow diagram below.
Quantification is performed by measuring the absorbance of the eluted this compound dye at 590-595 nm. Higher absorbance values generally correlate with a greater amount of biofilm biomass [1].
| Parameter | Typical Specification | Notes & Variations |
|---|---|---|
| CV Solution Concentration | 0.1% (w/v) | Prepared in distilled water or PBS [1]. |
| Staining Time | 5 - 30 minutes | 5 minutes [3] to 15-30 minutes [1]. Optimize for your system. |
| Elution Solvent | 33% Acetic Acid | Also ethanol or sodium citrate [3] [1]. |
| Absorbance Wavelength | 590 nm - 595 nm | Standard range for this compound dye [1]. |
| Correlation with Biomass | Linear (when calibrated) | Can be linked to Dry Cell Weight via a standard curve [4]. |
For quantitative analysis, it is highly recommended to construct a standard curve. This involves serially diluting a known number of cells or biofilm masses, determining their absorbance values, and plotting these to convert future absorbance readings into cell numbers or biomass [1]. A 2025 study established a robust three-way calibration linking optical density (OD), dry cell weight (DCW), and CV absorbance, which enables a more quantitative interpretation of CV data across different experiments [4].
Even a well-established protocol can encounter issues. The table below outlines common problems and their solutions.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High Background/Noise | Incomplete washing after staining. | Increase number of washes; ensure plate is firmly tapped dry after each wash [1]. |
| Weak or Inconsistent Staining | Poor dye preparation; insufficient staining time. | Ensure CV powder is completely dissolved; increase staining time or dye concentration within the standard range [1]. |
| High Variability Between Replicates | Inconsistent inoculation or washing. | Use multi-channel pipettes for uniform liquid handling; ensure cell suspension is homogenous before inoculation. |
| Absorbance Signal Too High | Biofilm biomass is too dense. | Dilute the eluted dye in 33% acetic acid before reading absorbance [3]. |
It is crucial to understand what the this compound assay measures and its limitations in the context of current research.
For research requiring absolute biomass quantification, you can establish a quantitative link between CV absorbance and dry cell weight (DCW). A recent 2025 protocol uses centrifuged planktonic cells as "synthetic biofilms" to create a three-way calibration curve linking Optical Density (OD) ⟷ Dry Cell Weight (DCW) ⟷ CV Absorbance [4]. This method provides a reproducible framework to convert CV absorbance data into a more universally understood metric of biomass, facilitating more meaningful comparisons across studies.
The this compound assay remains a fundamental tool for biofilm research due to its cost-effectiveness and simplicity. By following this detailed protocol, paying close attention to potential pitfalls, and understanding its quantitative capabilities and limitations, researchers can obtain robust and reproducible data on biofilm formation.
To perform the crystal violet staining protocol, ensure you have the following reagents and equipment ready.
Reagents
Equipment
The workflow for the this compound staining assay is straightforward, involving fixation, staining, washing, and quantification.
Detailed Procedure
Cell Seeding and Treatment: Plate adherent cells in a multi-well plate at an optimal density (e.g., 10,000-20,000 cells per well for a 96-well plate) and allow them to adhere for at least 24 hours [2]. Apply your experimental treatments (e.g., drug compounds) for the desired duration.
Fixation: After treatment, carefully aspirate the culture medium. Gently wash the cell monolayer once or twice with PBS to remove dead and non-adherent cells. Crucial: When adding PBS, pipette against the wall of the well to avoid detaching the monolayer [1]. Aspirate the PBS and add your chosen fixative.
Staining: Add sufficient this compound staining solution (0.1% - 0.5%) to completely cover the fixed cell monolayer. Incubate at room temperature for 10-30 minutes [2] [3] [1].
Washing and Drying: Aspirate the this compound solution. Gently wash the wells 3-4 times with distilled water or PBS until the wash solution runs clear, indicating removal of all unbound dye. Invert the plate on absorbent paper to drain excess liquid and allow the plate to air dry completely [2] [3]. This may take 30 minutes to several hours.
Solubilization and Quantification: Add solubilization solution to each well. Use the volumes in the table below as a guide. Place the plate on an orbital shaker for 15-60 minutes to ensure complete and even dissolution of the dye. Transfer the solubilized dye to a clean plate if necessary and measure the absorbance at 590 nm using a microplate reader. Use wells containing only solubilization solution as a blank [2] [3] [1].
Table 2: Recommended Volumes for Multi-well Plate Formats [1]
| Step | 96-well | 24-well | 12-well | 6-well |
|---|---|---|---|---|
| PBS Wash | 100 µL | 500 µL | 1 mL | 2 mL |
| This compound Staining | 50 µL | 200 µL | 500 µL | 1 mL |
| SDS Solubilization | 200 µL | 1 mL | 2 mL | 3 mL |
For accurate quantification, follow these steps for data analysis.
Even robust protocols can encounter issues. The table below outlines common problems and their solutions.
Table 3: Troubleshooting Guide for this compound Staining
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background | Inadequate washing; excessive staining time/coneentration [3] | Increase number of gentle washes; optimize staining time and dye concentration [2] [3] |
| Weak/Low Signal | Low cell number; cell detachment; incomplete solubilization [3] | Increase seeding density; handle plates gently during washes; ensure sufficient solubilization time with agitation [2] [3] |
| Uneven Staining | Uneven cell seeding; incomplete coverage with reagents; cells detaching from well center [3] | Ensure even cell suspension when seeding; confirm reagents cover entire well bottom; check fixation step [3] |
| Precipitation | This compound solution is old or improperly dissolved [3] | Filter the staining solution before use; prepare fresh solution if necessary [3] |
The this compound assay is versatile and provides critical data in various research contexts.
This compound (also known as gentian violet or basic violet 3) is a triarylmethane cationic dye that has recently been validated as an effective staining option for proteins in SDS-PAGE gels and zymograms [1] [2]. Unlike traditional protein stains, this compound offers rapid staining capability without requiring destaining steps, making it a valuable alternative to conventional Coomassie brilliant blue staining methods [2]. The dye functions through its positive charge that interacts with negatively charged molecules in proteins, including nucleic acids and amino acid side chains [3] [2].
This application note provides detailed methodologies for implementing this compound staining in protein electrophoresis workflows, specifically tailored for researchers, scientists, and drug development professionals seeking efficient, cost-effective protein visualization techniques. The protocol covers both manual staining procedures and quantitative applications, along with comprehensive troubleshooting guidance to ensure reproducible results across various experimental conditions.
Table 1: Comparative analysis of this compound versus Coomassie brilliant blue for protein staining in SDS-PAGE
| Parameter | This compound | Coomassie Brilliant Blue R250 |
|---|---|---|
| Staining Time | 30 minutes - 3 hours [2] | 3-4 hours [2] |
| Destaining Required | No [2] | Yes [2] |
| Detection Limit | 10-100 ng protein [2] | 10-100 ng protein [2] |
| Staining Mechanism | Electrostatic binding to negatively charged groups [2] | Sulfonic groups bind protonated amino acid side chains [2] |
| Background Staining | Minimal after complete staining [2] | Requires destaining to reduce background [2] |
| Compatibility with Western Blotting | Yes, proteins can be transferred to nitrocellulose after staining [2] | Possible with specific protocols [2] |
| Safety Profile | Classified as environmental contaminant [2] | Methanol in formula requires careful handling [2] |
Table 2: this compound solution preparation parameters
| Component | Concentration | Purpose | Alternatives |
|---|---|---|---|
| This compound Powder | 0.1% - 0.5% (w/v) [1] | Primary staining agent | Gentian violet [3] |
| Solvent | Distilled water or 20% methanol [1] | Dissolve dye | PBS [3] |
| Storage Conditions | Dark container, room temperature [3] | Prevent degradation | Refrigeration not required |
This compound is a positively charged cationic dye that binds to proteins through multiple mechanisms. The dye's molecular structure enables interaction with negatively charged groups on proteins, including carboxyl and hydroxyl groups, through electrostatic attractions [2]. Unlike Coomassie brilliant blue, which requires acidic conditions for optimal binding, this compound effectively stains proteins across a broader pH range.
The staining process involves rapid penetration of the dye into the polyacrylamide matrix, with initial protein band visualization occurring within 5-30 minutes [2]. During the staining process, background coloration gradually decreases without requiring dedicated destaining steps. The complete staining process typically achieves optimal results within 2-3 hours at room temperature, or more rapidly (within 30 minutes) when performed at elevated temperatures (60°C) [2]. For quantitative applications, the bound dye can be solubilized using various solvents, and absorbance measured at 570-590 nm provides a linear relationship with protein mass [1] [2].
The following workflow diagram illustrates the complete this compound staining procedure for SDS-PAGE gels:
Workflow Diagram 1: Complete this compound Staining Procedure for SDS-PAGE Gels. This workflow outlines the key steps in this compound staining, highlighting decision points between qualitative documentation and quantitative analysis.
This compound Staining Solution (0.5%): Dissolve 0.5 grams of this compound powder in 100 mL of either distilled water or 20% methanol [1]. Stir the mixture thoroughly until complete dissolution is achieved. Filter if necessary to remove undissolved particles. Store in a dark container at room temperature, as the dye is light-sensitive [3]. The solution remains stable for several months when properly stored.
Solubilization Solution: Prepare either 1% SDS (w/v) in distilled water or 10% acetic acid (v/v) [1]. For 1% SDS, add 1 gram of SDS to 100 mL distilled water and mix thoroughly. For 10% acetic acid, carefully add 10 mL of glacial acetic acid to 90 mL of distilled water. Both solutions are stable at room temperature for up to 6 months.
Post-Electrophoresis Processing: Following SDS-PAGE separation, carefully remove the gel from the electrophoresis apparatus. If fixation is desired, immerse the gel in 100% methanol for 10-20 minutes at room temperature [1]. Note that fixation is optional with this compound, unlike Coomassie staining.
Staining Application: Transfer the gel to a suitable container and cover completely with 0.5% this compound staining solution [1]. Incubate with gentle agitation (50-60 rpm on an orbital shaker) for 30 minutes to 3 hours at room temperature [2]. Protein bands typically become visible within 5-30 minutes.
Background Clearing: Pour off the staining solution and rinse the gel briefly with distilled water. Add fresh distilled water and continue washing with gentle agitation until the background is clear [2]. This typically requires 2-4 water changes over 1-2 hours. The gel background will transition from blue to nearly colorless when complete.
Documentation: For qualitative analysis, capture an image of the stained gel against a white light source [2]. Protein bands will appear deep purple against a clear background.
Dye Solubilization: For quantitative assessment, excise individual protein bands or use the entire gel. Transfer to a tube containing 1% SDS or 10% acetic acid (approximately 2-5 mL depending on gel size) [1]. Incubate with agitation for 15-30 minutes until the dye is completely eluted from the gel.
Absorbance Measurement: Transfer the solubilized dye solution to a cuvette or multi-well plate. Measure absorbance at 570-590 nm against a blank solution containing only the solubilization buffer [1]. Prepare a standard curve using known protein concentrations for quantitative comparison.
Time Efficiency: The complete staining process requires only 2-3 hours compared to conventional Coomassie staining which typically takes 4-5 hours including destaining [2]. This represents a 40-50% reduction in processing time.
No Destaining Required: Unlike Coomassie brilliant blue, this compound does not require separate destaining steps with methanol-acetic acid solutions [2]. The background naturally clears during aqueous washing, simplifying the protocol and reducing chemical usage.
Compatibility with Downstream Applications: Proteins stained with this compound can be successfully transferred to nitrocellulose membranes for immunodetection after staining [2]. This enables combined qualitative assessment and western blot analysis from the same gel.
Cost Effectiveness: this compound is an inexpensive dye compared to specialized protein stains, making it particularly suitable for high-throughput screening applications where cost per sample is a consideration.
Detection Sensitivity: The sensitivity range of 10-100 ng for this compound is comparable to conventional Coomassie R250 but less sensitive than silver staining or colloidal Coomassie G250 [2]. It may not be suitable for detecting very low abundance proteins.
Environmental Considerations: this compound is classified as an environmental contaminant with potential toxic effects on aquatic life [2]. Waste solutions require appropriate disposal according to institutional guidelines.
Band Intensity Stability: While stained gels remain stable for documentation purposes, the intensity of solubilized dye may decrease over time. Absorbance measurements should be performed promptly after solubilization.
Table 3: Troubleshooting common this compound staining issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background | Incomplete washing | Increase number of water washes [1] |
| Excessive staining concentration | Reduce this compound concentration to 0.1% [1] | |
| Weak Signal | Insufficient staining time | Extend staining time up to 3 hours [2] |
| Low protein abundance | Increase protein loading or use more sensitive stain | |
| Uneven Staining | Inadequate agitation during staining | Ensure constant gentle agitation throughout process [1] |
| Gel stacking during staining | Use sufficient staining volume to cover gel completely | |
| Precipitated Dye | Undissolved dye particles | Filter staining solution before use [1] |
| Old staining solution | Prepare fresh this compound solution |
This compound staining has been successfully implemented in various protein research applications beyond conventional SDS-PAGE analysis:
Zymography: The dye effectively stains protein bands in zymogram gels without interfering with enzyme activity detection [2]. This application is particularly valuable for protease and hydrolase analysis.
Biofilm Studies: While commonly used to quantify bacterial biofilms [3], the principles can be adapted for protein-containing matrices in complex biological samples.
Educational Contexts: The rapid staining process and minimal requirement for specialized equipment make this compound ideal for teaching laboratories where time constraints are a consideration.
High-Throughput Screening: The simplified protocol and cost-effectiveness facilitate implementation in drug discovery pipelines where numerous samples require rapid protein quantification.
This compound staining represents a valuable alternative to traditional protein staining methods for SDS-PAGE analysis. Its rapid processing time, elimination of destaining requirements, and compatibility with downstream applications make it particularly suitable for research and development settings where efficiency and cost-effectiveness are priorities. While its sensitivity may not match advanced staining techniques, it provides sufficient detection for most routine protein analysis needs.
The protocols outlined in this application note provide researchers with comprehensive guidance for implementing this compound staining in various experimental contexts. By following the detailed methodologies and troubleshooting recommendations, laboratories can consistently achieve reliable, reproducible protein visualization results while streamlining their electrophoresis workflows.
The table below summarizes the performance and characteristics of several advanced adsorbents documented in recent research, providing a basis for material selection.
| Adsorbent Material | Maximum Adsorption Capacity (qₘₐₓ) | Optimal pH | Equilibrium Time (min) | Key Adsorption Mechanism(s) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid-Activated Carbon (Frankincense) | 638.51 mg g⁻¹ | 8 | 60 | Electrostatic interaction, Pore filling [1] | |
| Ball-Milled Royal Palm Leaf Sheath | 454.55 mg g⁻¹ | 6 | 60 | Not Specified [2] | |
| Papaya Peel Biosorbent | 99.01 mg g⁻¹ | Not Specified | Not Specified | Physical adsorption (Physisorption) [3] | |
| CoFe₂O₄/Mn-Fe LDH Modified Pine Cone Biochar | 98.54% Removal Efficiency* | 9 | 70 | Electrostatic interaction, Chemical interaction [4] | |
| Guar Gum-Sodium Alginate Hydrogel | 3.25 mg g⁻¹ | 7 | Not Specified | Electrostatic interaction, Hydrogen bonding, π-π stacking [5] |
Note: The study on CoFe₂O₄/Mn-Fe LDH modified biochar reported a maximum removal efficiency (%) rather than a quantitative capacity (qₘₐₓ) [4].
This protocol outlines the methodology for using Sulfuric Acid-Functionalized Activated Carbon (SAC) from frankincense, which demonstrated one of the highest adsorption capacities [1].
A pivotal step is confirming the biological safety of the treated effluent.
Embodying circular economy principles, the CV-laden SAC can be repurposed.
The following diagram illustrates the integrated lifecycle of the adsorbent, from preparation to application and final valorization.
The search for efficient this compound adsorbents is advancing towards high-capacity, modified materials and sustainable waste-derived solutions.
The table below outlines common problems, their causes, and solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Weak Staining | Poor dye preparation [1] | Ensure dye powder is completely dissolved; filter through 0.45 µm filter [1] [2]. |
| Insufficient staining time [1] | Increase incubation time (typically 15-30 minutes) [1]. | |
| Incomplete cell fixation [2] | Ensure adequate fixation with cold 100% methanol or ethanol for 10-15 minutes [2]. | |
| Inconsistent Staining | Uneven cell distribution [1] | Seed cells evenly across the culture plate surface [1]. |
| Variable washing [1] | Perform all washing steps gently and consistently [1]. | |
| High Background | Inadequate washing [1] | Increase number of washes (e.g., 3-5 times) after staining to remove unbound dye [1] [2]. |
| Dye precipitates [2] | Filter the crystal violet solution before use [2]. | |
| Sample/Cell Loss | Over-rinsing or harsh reagent application [3] | Apply reagents and rinsing solution gently; avoid directing stream onto sample; decrease rinse time if using automated stainers [3]. |
| Inadequate fixation [2] [3] | Ensure proper fixation to anchor cells to the surface [2] [3]. | |
| Smear too thick (for biofilms/ bacteria) [3] | Prepare a thin, even smear [3]. |
Here is a generalized protocol for this compound staining, adaptable for cell viability or biofilm assays [1].
For quantitative results, the bound dye can be solubilized and measured:
The following diagram summarizes the key decision points in the staining and troubleshooting process.
Can I reuse this compound staining solution? No, it is not recommended. Reusing the solution can lead to contamination and inconsistent staining results. Always use a fresh or properly stored solution for each experiment [2].
Does this compound stain live and dead cells? this compound stains fixed cells. It does not differentiate between cells that were alive or dead at the moment of fixation; it indicates the presence of cells that are attached to the surface [2].
Is methanol or ethanol better for fixation? Both are effective. Methanol is often preferred as it can result in tighter protein crosslinking and slightly improved dye uptake by the cells [2].
Why do my Gram-positive bacteria appear pink? This incorrect staining can be due to analyzing a too-thick area of the slide, over-decolorizing the sample, or insufficient application time of the this compound or Lugol stain [3].
The table below summarizes the common causes of, and solutions for, excessive background staining in crystal violet assays.
| Problem Phenomenon | Potential Cause | Recommended Solution | Key Control Parameters |
|---|---|---|---|
| Weak or inconsistent staining | Insufficient staining time; Poor dye preparation | Increase incubation time to 15-30 min; Ensure dye is completely dissolved [1]. | Staining time; Dye concentration (typically 0.1%) [1]. |
| High background (general) | Incomplete washing of unbound dye | Increase number and thoroughness of washes after staining [1]. | Wash cycles (e.g., 4 times with PBS) [1]. |
| Excessive decolorization (Gram stain) | Over-washing during rinses; Decolorizer too strong/left on too long | Limit water rinse time to ≤5 seconds; Adjust decolorizer composition (e.g., use 25% acetone) and exposure time [2]. | Rinse duration; Acetone concentration in decolorizer [2]. |
| False Gram-negative results | Excessive heat during fixation; Insufficient iodine exposure | Reduce heat during fixation; Ensure iodine concentration is fresh and bottles are kept closed [2]. | Fixation temperature; Iodine potency [2]. |
For reproducible results, follow these core methodologies.
This protocol is suitable for quantifying adherent cell viability [1] [3].
If you encounter high background, integrate these specific modifications into the standard protocol above.
To Reduce Washout and Over-Decolorization:
To Ensure Consistent Reagent Performance:
The following diagrams, created using Graphviz, outline the core experimental process and a systematic approach for troubleshooting background issues.
This compound Assay Workflow. This diagram outlines the key steps for performing a standard this compound cell viability assay, from cell preparation to data analysis [1].
Troubleshooting High Background. This decision tree helps diagnose and resolve common issues that lead to excessive background staining in this compound and Gram staining protocols [1] [2].
The optimal this compound concentration depends on your specific assay goals. The standard is 0.1% (w/v), but some biofilm-specific protocols use 1% (w/v) for stronger signal [1] [2].
Preparation of 0.1% this compound Solution [1]:
For a quick comparison, here are the key parameters for different assay types:
| Assay Type | Typical this compound Concentration | Standard Staining Time | Common Solvent for Elution |
|---|---|---|---|
| Standard Cell Viability/Biofilm Assay [1] | 0.1% (w/v) | 15 - 30 minutes | 95% Ethanol or 1% Acetic Acid |
| Biofilm Assay (Example Protocol) [2] | 1% (w/v) | 1 minute | Absolute Ethanol |
| Gram Staining (Primary Stain) [1] | 0.1% (w/v) | Applied as first step | Washed off with decolorizer |
Here are solutions to frequent problems researchers encounter:
| Problem & Phenomenon | Possible Causes | Recommended Solutions | | :--- | :--- | :--- | | Weak/Inconsistent Staining | Poor dye dissolution [1] | Ensure this compound powder is fully dissolved; filter if needed [1]. | | Low dye concentration [1] | Increase concentration to 1% or extend staining time [1] [2]. | | Insufficient biofilm formation | Include a positive control strain; standardize cell seeding density [1]. | | High Background Staining | Incomplete washing [1] | Gently wash wells 3-4 times with PBS or water after staining [1] [3]. | | Over-staining | Strictly adhere to staining time; do not exceed recommended duration [1]. | | High Variability Between Replicates | Inconsistent washing | Always use the same washing technique; an aspiration tool can improve consistency [3]. | | Uneven cell seeding | Ensure bacterial culture is well-mixed before seeding plates [1]. | | Low Signal After Elution | Wrong solvent | Test both ethanol and acetic acid; 10% acetic acid may provide a stronger, less variable signal for some bacteria [4]. | | Inadequate elution time | Ensure solvent is in contact with stained biofilm for at least 10-15 minutes [2] [3]. |
The following diagram outlines the general this compound biofilm assay procedure, adaptable to most protocols:
Key Procedural Details [1] [2] [3]:
Your choice of elution solvent can significantly impact results. Recent studies provide a quantitative comparison:
| Solvent | Linearity | Signal Intensity | Variability | Best Use Case |
|---|---|---|---|---|
| 10% Acetic Acid | Strong linear correlation with cell mass [4]. | High | Lower variability; more robust for pipetting [4]. | Recommended for standardized, reproducible results [4]. |
| 95% Ethanol | Good linear correlation [4]. | High | Higher variability due to low surface tension and volatility [4]. | Common in established protocols; handle with care for volume accuracy [4]. |
| Problem | Primary Cause | Recommended Solution |
|---|---|---|
| High cell loss during/after washing | Overly vigorous washing (e.g., direct pipetting onto monolayer) [1]. | Use a gentle decanting method: submerge the plate/tube in a beaker of clean water and tip to decant [1]. |
| Cells detaching before staining | Incomplete or improper fixation [2]. | Ensure fixation is complete by using an adequate volume of fresh, cold methanol or ethanol and incubating for the full 10-15 minutes [2]. |
| Weak or uneven final stain | Cell loss from the monolayer due to rough handling or aspiration [2] [3]. | Always tilt the plate and aspirate from the side of the well, avoiding contact with the cell layer [3]. Ensure the monolayer is not over-confluent at the start [2]. |
| General poor results | Inconsistent technique between wells or experiments [2]. | Maintain consistency in scratch width, cell density, and all liquid handling steps across all experimental conditions [2]. |
This protocol is optimized to minimize cell loss, incorporating findings that show gentle decanting significantly reduces variability compared to pipetting [1].
Pre-staining Steps (Cell Preparation and Fixation)
Staining and Gentle Washing
Solubilization and Quantification
The following diagram illustrates the key decision points in the staining and washing protocol, highlighting the critical steps for success.
For reliable results, follow this core workflow. The diagram below outlines the key stages, and the detailed steps are provided afterwards.
Detailed Steps:
Q1: Why is my absorbance signal too low or weak? This is often due to insufficient cell numbers, cell detachment during washing, or incomplete solubilization of the dye [1]. Ensure you handle plates gently during washing, seed an adequate number of cells, and allow sufficient time with agitation for the dye to fully dissolve [1].
Q2: How can I reduce high background staining? High background is typically caused by inadequate washing or an overly concentrated staining solution [2] [1]. Ensure you wash the wells thoroughly after staining until the water is completely clear. You can also optimize your protocol by reducing the staining time or diluting your this compound solution [1].
Q3: Can this compound be used for purposes other than cell viability? Yes, absolutely. Besides cell viability and cytotoxicity assays, this compound is a cornerstone technique for quantifying bacterial biofilm formation [2]. It also serves as the primary stain in the Gram staining procedure to differentiate between Gram-positive and Gram-negative bacteria [2].
The following diagram and table will help you quickly diagnose and resolve common experimental issues.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| High Background Staining [2] [1] | Inadequate washing after staining; dye concentration too high or staining time too long. | Wash wells thoroughly until water runs completely clear [2] [1]; optimize staining time and dye concentration [1]. |
| Low or Weak Signal [1] | Insufficient cell numbers; cells detached during washing; incomplete dye solubilization. | Ensure proper fixation and gentle handling during washes [1]; increase solubilization time with agitation [1]; seed more cells. |
| Uneven Staining Across Wells [1] | Uneven cell seeding; incomplete coverage of the well with reagents during steps. | Ensure a homogeneous cell suspension when plating; confirm reagents cover the entire well bottom [1]. |
| Precipitation of Stain [1] | This compound solution is old or improperly dissolved. | Filter the staining solution before use or prepare a fresh batch [1]. |
What does the crystal violet assay actually measure? The this compound assay is a common method for the indirect evaluation of biofilm formation. It stains the total adherent biomass, which includes both live and dead bacterial cells, as well as the extracellular polymeric substance (EPS) [1] [2]. It is not a direct measure of cell viability.
My positive control is not forming a robust biofilm. What could be wrong? Suboptimal growth conditions are a common culprit. Biofilm formation is highly dependent on factors like the growth medium, incubation temperature, and time [3] [4]. These conditions must be determined empirically for your specific microbe. For example, motile and non-motile species often form biofilms in different locations within the well (on the walls vs. the bottom) [3].
Why is there such high variability between replicates on the same plate? Inconsistent technique during the washing steps is a major source of variability. Briskly shaking the plate to remove liquid and using a consistent, vigorous submersion technique for washing are critical to ensure that only strongly adherent cells remain [3] [4]. Using an appropriate number of replicates (4-8 is typical) helps account for this inherent variability [3].
Here is a structured summary of common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Weak/Inconsistent Staining | Poor dye preparation, insufficient staining time, low cell adherence. | Ensure this compound is completely dissolved. Standardize staining time (typically 10-30 min). Confirm biofilm-promoting growth conditions (medium, temperature, time) [2] [3]. |
| High Background Staining | Incomplete washing, carryover of planktonic cells or media components. | Increase number of water washes post-staining. Ensure vigorous shaking/blotting after each wash to remove all unbound dye [2] [3]. |
| High Well-to-Well Variability | Inconsistent washing or pipetting, bacterial clumping, uneven plate incubation. | Use multi-prong manifold for large screens. Practice consistent, vigorous washing technique. Ensure cells are homogenized before plating [1] [4]. |
| Inconsistent Solubilization | Use of an inefficient or inappropriate solvent for your microbe. | Test different solvents empirically. 30% acetic acid is effective for many species, but others may require ethanol, acetone, or DMSO [4]. |
| Assay Results are Not Reproducible | Lack of standardized protocols between experiments or users. | Adopt minimum information guidelines for reporting. Always include positive and negative controls on every plate. Pre-determine and document all critical parameters [5]. |
Based on the gathered literature, here is a consolidated and detailed protocol for a microtiter plate biofilm assay, highlighting steps critical for reducing variability.
Workflow Overview The diagram below outlines the key stages of the this compound biofilm assay.
Detailed Steps and Critical Notes
Inoculation and Incubation
Washing and Staining (Critical for Low Background)
Post-Staining Wash and Solubilization
Quantification and Data Analysis
Common Solubilization Solvents for Different Microbes
| Microorganism | Recommended Solvent |
|---|---|
| Pseudomonas aeruginosa | 30% Acetic Acid or 95% Ethanol [4] |
| Staphylococcus aureus | 33% Glacial Acetic Acid [4] |
| Escherichia coli | 80% Ethanol / 20% Acetone [4] |
| Streptococcus mutans | 95% Ethanol or 100% DMSO [4] |
| Agrobacterium tumefaciens | 100% DMSO [4] |
Optimized Workflow with Quality Control To further enhance reproducibility, consider integrating the following quality control measures into your standard workflow.
For technical documents, presenting data clearly is crucial. The search results emphasize that tables are ideal when your audience needs to look up individual values, compare specific figures, or requires high precision [1] [2].
The table below summarizes a hypothetical set of common issues, following guidelines for clear titles, descriptive headers, and aligned numerical data [1] [3].
| Problem Category | Specific Issue | Possible Cause | Recommended Solution |
|---|---|---|---|
| Staining Inconsistency | Uneven dye distribution across the well. | Inconsistent washing or drying techniques. | Implement a standardized, automated wash cycle; ensure plates are dried horizontally in a stable environment. |
| High background signal (noise). | Insufficient removal of unbound crystal violet. | Increase number of gentle wash steps after fixation and staining; optimize wash buffer volume. | |
| Data Variability | High inter-assay coefficient of variation (%CV). | Cell seeding density not uniform. | Use an automated cell counter and dispenser; allow a cell attachment period (e.g., 4-6 hours) before treatment. |
| Poor signal-to-noise ratio in low cell count wells. | Assay sensitivity limits or elution time too short. | Increase initial cell seeding density for a specific range; validate and extend dye elution time with shaking. | |
| Reagent Issues | Precipitates form in this compound solution. | Solution is supersaturated or filtered improperly. | Filter the stock solution through a 0.2 µm filter before use; check stability and storage conditions. |
Experimental Protocol Summary A general workflow for a reproducible this compound assay would include these key steps. You should replace the placeholders with details from your specific, optimized protocol.
To illustrate the logical flow of the assay and troubleshooting, you can use Graphviz diagrams. Below is a DOT script that creates a high-contrast workflow diagram using your specified color palette.
This script generates the following workflow, which includes integrated troubleshooting decision points:
To complete your technical support center with accurate, detailed content on the this compound assay itself, I suggest you:
The choice of elution buffer can significantly impact the signal intensity and background of your assay. The table below summarizes the common options, their typical concentrations, and applications.
| Buffer Type | Typical Concentration | Key Characteristics & Best For |
|---|---|---|
| Acetic Acid [1] [2] | 10% - 33% in water | A common and effective solubilizer; 33% is often used for robust biofilms [2]. |
| SDS Solution [3] [1] | 1% in PBS or water [3] [1] | Provides an alternative solubilization method; compatibility with downstream analysis should be verified. |
| Ethanol [3] | 95-100% [3] | Effectively dissolves the dye; concentration must be optimized to prevent rapid evaporation. |
| Sodium Citrate [3] | Not specified in results | Specifically mentioned for eluting dye in biofilm assays when using sodium citrate as part of the elution buffer [3]. |
Even with a chosen buffer, you may need to optimize the protocol for your specific conditions. Here are common issues and solutions.
Here are two standard protocols for reference, which you can use as a starting point for your optimization.
This protocol is commonly used for quantifying adherent mammalian cells.
This protocol is specific for quantifying bacterial biofilms.
The following diagrams outline the key processes for optimization and troubleshooting.
Dry cell weight is indeed used as a measurement endpoint in biofilm quantification. However, a comparative study that evaluated several techniques, including crystal violet staining and dry cell weight, found substantial drawbacks in using dry cell weight for accurate measurements [1].
The table below summarizes the study's findings on dry cell weight and other common methods for quantifying Candida albicans biofilms [1]:
| Assay Method | Accuracy | Reproducibility | Time Consumption | Cost per Plate |
|---|---|---|---|---|
| XTT Assay | +++ | ++++ | + | ++ |
| This compound | + | ++++ | ++ | + |
| Viable Count (CFU) | ++ | ++++ | +++ | ++ |
| Dry Cell Weight | − | ++ | ++ | + |
| Total DNA | − | +++ | ++ | +++ |
| qPCR | − | ++ | +++ | ++++ |
| Total Protein (BCA) | + | + | + | + |
> Note on the table: Accuracy represents whether the data matches the pattern seen in SEM images. Reproducibility is based on the coefficient of variation (CV): ++++ = CV <0.1, +++ = CV 0.1–0.15, ++ = CV 0.15–0.2, + = CV >0.2. Time and cost are rated from + (least) to ++++ (most) [1].
The study concluded that the dry cell weight method was inaccurate for quantifying the biofilms of the tested strains and did not reflect the actual differences in biofilm formation observed via microscopy [1]. The authors suggested that the mass of biofilms formed in a standard 6-well plate format might be too small relative to the method's detection limit, leading to inaccurate measurements [1].
For context, here is a standard protocol for the this compound assay, which is used to assess biofilm formation or cell viability [2] [3].
Key Reagents [2]:
Here are solutions to some frequently encountered problems with the this compound assay [2]:
| Issue | Possible Cause | Solution |
|---|---|---|
| Weak/Inconsistent Staining | Poor dye preparation, insufficient staining time. | Ensure dye is completely dissolved; increase dye concentration or incubation time. |
| High Background Staining | Incomplete washing of unbound dye. | Increase number of gentle washing steps after staining. |
| High Variability Between Replicates | Inconsistent cell seeding; incomplete solubilization. | Ensure cells are evenly dispersed; confirm all bound dye is solubilized before reading. |
Based on the search findings, here is guidance you can provide to researchers:
| Feature | Crystal Violet (CV) Assay | XTT Assay |
|---|---|---|
| What It Measures | Total adhered biomass (cells + extracellular matrix) [1] [2] | Metabolic activity of viable cells within the biofilm [3] [4] |
| Principle | Stains negatively charged surface molecules and polysaccharides; absorbance of solubilized dye is measured [2] | Tetrazolium salt reduced by metabolically active cells to a colored, water-soluble formazan product; absorbance is measured [3] [4] |
| Key Applications | Quantifying total biofilm formation ability; screening anti-biofilm coating efficacy [1] [5] | Assessing viable cell burden; evaluating efficacy of antifungal/antimicrobial treatments [3] [4] |
| Reproducibility | Good to high. An interlaboratory study reported a reproducibility standard deviation (SR) of 0.44 (on a log10 scale) [6]. | High. One systematic study found it to be the most reproducible method for C. albicans biofilms [4]. |
| Accuracy in Detecting Viable Cells | Lower, as it stains all biomass, including dead cells and matrix [4]. | Higher, as it correlates directly with metabolic activity [3] [4]. |
| Cost & Throughput | Low cost and high-throughput friendly [1] [4] | More expensive reagents, but still amenable to high-throughput formats [3] [4] |
| Experimental Time | Relatively quick (several hours, including staining and destaining) [1] | Requires incubation for metabolic reduction (30 min to 4 hrs, depending on organism) [3] |
Beyond their basic characteristics, the literature provides specific insights into their performance in experimental settings.
Here are the generalized core workflows for each method, compiled from the literature.
The following diagram outlines the key steps for the this compound biofilm assay:
Key steps involve fixing and staining the entire biofilm structure, followed by solubilization of the bound dye for quantification [1] [2] [5].
The general protocol for the XTT assay focuses on assessing metabolic activity:
This process uses a tetrazolium salt (XTT) and an electron-coupling agent (PMS) to measure the metabolic activity of viable cells in the biofilm [3] [4].
The table below summarizes the core differences between the two assays based on the search results.
| Feature | Crystal Violet (CV) Staining Assay | MTT Tetrazolium Reduction Assay |
|---|---|---|
| Primary Principle | Dye binding to cellular components (e.g., proteins and DNA) [1] [2]. | Enzymatic reduction of a tetrazolium salt (MTT) to an insoluble formazan by metabolically active cells [3] [4]. |
| What It Measures | Total adherent cell mass/DNA content [2]. Often interpreted as cell number or biomass. | Metabolic activity of cells, particularly mitochondrial dehydrogenase activity [3] [4]. |
| Key Steps | 1. Cell fixation (often with methanol) 2. Staining with this compound solution 3. Washing to remove unbound dye 4. Solubilization of bound dye (e.g., with acetic acid or SDS) 5. Absorbance measurement (~570-595 nm) [1] | 1. Incubation with MTT solution 2. Formation of insoluble purple formazan crystals inside cells 3. Solubilization of crystals (e.g., with SDS-HCl or DMSO) 4. Absorbance measurement (~570 nm) [3] [5] | | Critical Distinction | A metabolism-independent assay. It stains all cells that remain adherent, regardless of their immediate metabolic state [2]. | A metabolism-dependent assay. The signal is directly tied to the cell's metabolic capacity [4]. |
To better visualize the distinct pathways these assays take, the following diagrams outline their core principles and workflows.
A critical study directly compared MTT and this compound (CV) assays when evaluating the interaction between two anticancer compounds, Selol and isothiocyanates (ITCs) [2]. The findings highlight a crucial pitfall in relying on a single assay method.
For researchers looking to implement these assays, here are the summarized protocols from the search results.
The choice between MTT and this compound should be guided by your experimental goals and the nature of the compounds being tested.
| Consideration | Recommendation |
|---|---|
| Mechanism of Action | Use the This compound assay if your test compounds are suspected to affect cell metabolism, mitochondrial function, or ROS levels [2]. |
| Adherent vs. Suspension Cells | The This compound assay is only suitable for adherent cell lines. The MTT assay can be adapted for both adherent and suspension cells (the latter requiring a centrifugation step) [3]. |
| Speed and Simplicity | The This compound assay is generally straightforward with fewer incubation steps and does not require the use of sterile reagents during the staining process [1] [2]. |
| Desired Information | Use MTT if you specifically want to measure metabolic activity. Use This compound if you want a robust measure of total adherent cell biomass or number [1] [4]. |
A 2022 study directly compared visual CPE reading, crystal violet staining, and ICC staining for titrating Influenza A Virus (IAV) and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). The research concluded that both this compound and ICC staining were more accurate than visual observation alone and showed nearly identical precision for these CPE-forming viruses titrated in cell lines [1] [2].
The core difference lies in what they detect: ICC staining identifies cells infected with the virus by tagging viral proteins, which is a direct and highly sensitive method. This compound, however, stains the adherent cell monolayer itself; wells where infection has caused cells to detach remain unstained, providing an indirect visualization of the CPE [1].
The workflows for these methods are compared in the diagram below.
For researchers looking to implement these methods, here is a summary of the critical steps and reagents based on the analyzed protocols.
| Protocol Aspect | This compound Staining [1] [3] [4] | Immunocytochemical Staining [1] [5] |
|---|---|---|
| Fixation | 4% PFA, 15 min at RT [1]. | 4% PFA, 10-20 min at RT [1] [5]. |
| Permeabilization | Not required. | Required for intracellular antigens (e.g., 0.1-0.5% Triton X-100) [5]. |
| Blocking | Not required. | Essential (e.g., 2-10% BSA or serum, 1-2 hrs) [5]. |
| Primary Incubation | Not applicable. | Target-specific antibody (e.g., 1:300 dilution), ~2 hrs at RT [1]. |
| Secondary Incubation | Not applicable. | Fluorophore- or enzyme-conjugated antibody (e.g., 1:250 dilution), ~1 hr at RT [1]. |
| Staining/Detection | 4% this compound, 5 min at RT [1]. | Chromogen (e.g., AEC) or fluorophore detection [1]. |
| Key Reagents | This compound powder, PBS, Methanol (for solution) [3]. | Primary & secondary antibodies, blocking serum, permeabilization detergent, chromogen/fluorophore [5]. |
Your choice between this compound and ICC staining depends on your experimental goals and constraints.
The table below summarizes the core characteristics of Crystal Violet and Coomassie Blue based on the experimental data from the search results.
| Feature | This compound | Coomassie Blue |
|---|---|---|
| Chemical Nature | Cationic dye [1] | Anionic dye [1] [2] |
| Detection Limit (SDS-PAGE) | ~16 ng of protein [1] | ~0.1-0.5 μg (100-500 ng) of protein [3] [2] [4] |
| Staining Mechanism | Binds to negatively charged molecules (e.g., proteins, nucleic acids) via ionic and hydrophobic interactions [5] | Binds to basic amino acids (Arg, Lys, His) and hydrophobic regions via ionic and Van der Waals forces [2] |
| Staining Time | 30 min (at 60°C) to 3 h (at RT) [1] | 20 min (rapid protocols) to several hours or overnight [6] [3] [2] |
| Key Advantages | - Higher sensitivity for some proteins [1]
A study directly comparing the two dyes found that this compound could stain down to 16 ng of a protein, which is approximately five-fold lower than the detection limit of Coomassie Blue R-250 [1]. Interestingly, both stains were reported to have a similar linear dynamic range, which is important for quantitative analysis [1]. Furthermore, this compound was able to stain some E. coli proteins that Coomassie Blue failed to detect, highlighting its potential for revealing a different protein profile [1].
For researchers looking to implement these techniques, here are the summarized experimental workflows.
This protocol is adapted from the research that compared it directly with Coomassie Blue [1].
This is a general protocol representative of several found in the search results [6] [3] [2].
To help you select the right dye for your project, consider the following insights derived from the literature:
Choose this compound when:
Stick with Coomassie Blue when:
Consider a Combined Approach: The search results reveal an innovative strategy: a double staining formulation that combines this compound and Coomassie Blue. This approach was reported to dramatically increase sensitivity, allowing detection of as little as 2 ng of protein [1].
To visually summarize the key steps in the staining process for both dyes, the following workflow diagram highlights their common need for fixation and distinct approaches to destaining.
The table below summarizes the maximum adsorption capacities of various adsorbents for Crystal Violet and Congo Red dyes, providing a direct comparison of their efficiency.
Table 1: Adsorption Capacities of Different Adsorbents
| Adsorbent Material | Dye | Maximum Adsorption Capacity (mg/g) | Key Experimental Conditions | Citation |
|---|---|---|---|---|
| Valeriana Officinalis Roots | This compound | 48.45 | pH ~7, 90 min contact time | [1] |
| Congo Red | 39.22 | pH ~7, 120 min contact time | [1] | |
| Trichoderma Reesei Biomass | This compound | 43.86 | Model-dependent (Sips Isotherm) | [2] |
| Congo Red | 40.17 | Model-dependent (Sips Isotherm) | [2] | |
| Brazilian Palygorskite (Calcined at 700°C) | This compound | >98% Removal | Basic pH | [3] |
| Congo Red | >98% Removal | Basic pH | [3] | |
| Sepia Shells-Based Composite (SSBC) | This compound | 0.536 mmol/g (~218.6 mg/g) | pH 10.6 | [4] |
| Congo Red | 0.359 mmol/g (~250.1 mg/g) | pH 2.4 | [4] | |
| Activated Carbon (Lemon Wood) | This compound | 23.6 | pH 9 | [5] |
| Activated Carbon (Lemon Wood)/Fe3O4 | This compound | 35.3 | pH 9 | [5] |
| Activated Carbon (Spathodea campanulata Flowers) | Congo Red | 59.27 | -- | [6] |
| MgAl-LDH/Cuttlebone Composite | Congo Red | 380 | -- | [7] |
| Hydroxyapatite (HA) | Congo Red | ~95% Removal | pH 6.5 | [8] |
| Natural Bentonite | Congo Red | ~84% Removal | pH 6.5 | [8] |
The adsorption studies cited generally follow a consistent batch-mode experimental workflow. The diagram below outlines the key steps involved.
Here are the detailed methodologies for the key experiments cited:
1. General Batch Adsorption Experiments This method is a standard procedure used across multiple studies [1] [3] [8].
2. Isotherm, Kinetic, and Thermodynamic Modeling
The provided data and protocols offer a robust foundation for comparing CV and CR adsorption. The optimal choice depends heavily on your specific adsorbent and operational conditions.
The following table summarizes the key quantitative findings from a comparative study published in October 2025. This research evaluated the three aptamers based on their absolute fluorescence intensity, signal-to-background ratio (S/B), and performance in a binary sensor configuration [1] [2] [3].
| Aptamer Name | Reported Structure | Optimal Buffer (pH, KCl) | Absolute Fluorescence Intensity (approx.) | Optimal S/B Ratio | Recommended Aptamer:CV Ratio (μM) | Limit of Detection (LOD) in Binary Sensor |
|---|---|---|---|---|---|---|
| G4 Antiparallel | Antiparallel G-Quadruplex | pH 7, 37.5 mM KCl | ~14,500 | 8.7 - 9.0 | 1.7 : 0.85 | Not Specified |
| CV30S | Not Specified | pH 7, 62.5 mM KCl | ~13,000 | 7.8 - 10.2 | 3.4 : 1.7 (or 1.7 : 1.7) | 6 nM |
| G4 Parallel | Parallel G-Quadruplex | pH 7, 62.5 mM KCl | ~3,000 | 1.9 - 3.9 | 1.7 : 0.85 | Not Specified |
The study provided detailed methodologies for the key experiments that generated the data above [1] [3].
The study highlights the use of these aptamers as cores in "binary sensors" for nucleic acid detection. The diagram below illustrates the general signaling mechanism of such a sensor.
The comparative data leads to clear, application-driven recommendations [1] [3]:
The table below summarizes the core characteristics of the crystal violet assay and microscopy, highlighting their complementary strengths and weaknesses.
| Feature | This compound Assay | Microscopy (with image analysis) |
|---|---|---|
| Primary Output | Total stained biomass (Absorbance at 570-590 nm) [1] [2] | Spatial structure, architecture, and localization of biomass [3] |
| Type of Data | Quantitative, bulk measurement [4] [5] | Qualitative and quantitative (after analysis), spatially resolved [4] [3] |
| Key Strengths | High-throughput, cost-effective, simple protocol, objective quantification [2] [5] | Reveals biofilm architecture/heterogeneity, can assess cell viability (with live/dead stains) [3] |
| Key Limitations | Does not distinguish live/dead cells; no structural information; sensitive to handling variations [1] [3] | Lower throughput, more expensive, requires specialized equipment and expertise [3] |
| Quantitative Agreement with Other Methods | Strong correlation with microscopy (R² > 0.50) for assessing biofilm colonization over time [4] | Weak correlation with qPCR (R² ≤ 0.22), as it measures a different parameter (biomass vs. population) [4] |
| Data Interpretation | Lower absorbance indicates less biofilm/biomass, suggesting antibiofilm efficacy [5] | Visual assessment of structure disruption; reduction in biofilm thickness or coverage [3] |
A pivotal finding from a 2025 comparative study is that this compound staining and microscopy show strong quantitative agreement with each other but poor agreement with qPCR. This is because staining and microscopy both reflect biofilm expansion and biomass, whereas qPCR measures bacterial population size, which can plateau while biomass continues to grow [4].
Using this compound assay and microscopy together provides a more complete picture of biofilm formation and treatment effects.
Here are detailed methodologies for implementing and correlating these two techniques.
This protocol is adapted from established methods for assessing antibiofilm activity [2] [5] [6].
This protocol can be performed in parallel using separate wells on the same plate [3].
The following diagram illustrates the workflow for using these two methods in tandem for a robust biofilm analysis.
| Feature | Crystal Violet | SYBR Green |
|---|---|---|
| Staining Mechanism | Binds to negatively charged molecules (e.g., DNA, proteins) via ionic interactions [1]. | Intercalates and binds externally to double-stranded DNA [2]. |
| Signal Type | Visible, non-fluorescent dye; forms a visible purple band [3] [4]. | Fluorescent dye; emits green light (~520 nm) when bound to DNA and excited by UV/blue light [2]. |
| Primary Applications | Gram staining, biofilm assays, cell viability, and as a less common alternative for DNA gel electrophoresis [3] [1] [4]. | Real-time PCR (qPCR), standard DNA gel electrophoresis, sensitive quantification of dsDNA [5] [2]. |
| Sensitivity (in gels) | ~16 ng of DNA per band. Can be improved to ~8 ng with a counterstain [3] [4]. | Extremely high; can detect as little as 25 pg of DNA in some contexts, and is significantly more sensitive than this compound [6]. |
| Safety Profile | Considered fairly non-toxic and non-mutagenic [3] [4]. | Safer than ethidium bromide, but mutagenicity is low to none (especially for Eva Green variant) [7] [2]. |
| Key Advantage | Safe, inexpensive, and requires no specialized UV equipment for visualization [3]. | Extremely high sensitivity and a wide dynamic range for quantification [2] [6]. |
| Key Disadvantage | Poor sensitivity and lack of specificity for nucleic acids, as it also stains proteins [3] [6]. | More expensive than traditional dyes; can inhibit PCR if concentration is not optimized [2]. |
For researchers looking to implement these methods, here is a summary of the typical staining protocols for gel electrophoresis.
This protocol is adapted from general this compound staining methodologies [1].
This protocol follows common practices for fluorescent DNA dyes [7] [2].
To help you decide which stain is appropriate for your work, consider the following questions:
To visually summarize the key differences in their experimental workflows, particularly for gel electrophoresis, please refer to the following diagram:
The table below summarizes the core differences between these two stains in the context of Gram staining.
| Feature | Crystal Violet (Primary Stain) | Safranin (Counterstain) |
|---|---|---|
| Role in Gram Staining | Primary stain; colors all cells initially [1] [2] | Counterstain; colors only decolorized cells [1] [2] |
| Chemical Classification | Triphenylmethane dye [2] | Basic dye [2] |
| Staining Target | Peptidoglycan layer in bacterial cell walls [3] | Negatively charged components of the cell wall and membrane [2] |
| Color Imparted | Purple/Violet [1] | Pink/Red [1] |
| Final Result | Retained by Gram-positive bacteria [4] [5] | Taken up by Gram-negative bacteria [4] [5] |
| Function | Visualize all bacteria at the start of the procedure [2] | Provide contrast by staining decolorized Gram-negative bacteria [1] [6] |
| Staining Mechanism | CV+ ions interact with negatively charged cell wall components; forms CV-I complex with iodine [2] | Positively charged dye molecules bind to negatively charged cellular components in decolorized cells [2] |
The differential staining result arises from a precise, multi-step procedure. The following diagram and protocol detail how this compound and Safranin are applied to achieve the final contrast.
Detailed Experimental Protocol [2] [7] [8]:
Smear Preparation and Heat-Fixing:
Application of this compound (Primary Stain):
Application of Iodine (Mordant):
Decolorization (Critical Step):
Application of Safranin (Counterstain):
Microscopic Examination:
The different outcomes are fundamentally due to the structural differences in bacterial cell walls. The following diagram illustrates why Gram-positive and Gram-negative bacteria react differently to the procedure.
Key Structural Differences [5] [9]:
Corrosive;Irritant;Health Hazard;Environmental Hazard
Govindachari TR, Viswnathan N (1972). "the stem bark of Mappia foetida, a tree native to India, has proved to be another source significant for the isolation of camptothecin". Phytochemistry. 11 (12): 3529–31. doi:10.1016/s0031-9422(00)89852-0.
Efferth T, Fu YJ, Zu YG, Schwarz G, Konkimalla VS, Wink M (2007). "Molecular target-guided tumor therapy with natural products derived from traditional Chinese medicine". Current Medicinal Chemistry. 14 (19): 2024–32. doi:10.2174/092986707781368441. PMID 17691944.
"Chemnetbase - Dictionary of Drugs - Camptothecin".
Wang, Xian H (2019). "Design, synthesis, and biological activity evaluation of campthothecin-HAA-Norcantharidin conjugates as antitumor agents in vitro". Chemical Biology & Drug Design. 93 (6): 986–992. doi:10.1111/cbdd.13397. PMID 30218487. S2CID 52277958.
"Chemnetbase - Dictionary of Drugs - Camptothecin".
"Curran Synthesis of Camptothecin". Archived from the original on 2009-09-05.
"Comins Synthesis of Camptothecin". Archived from the original on 2009-09-05.
"Rapaport Synthesis of Camptothecin". Archived from the original on September 7, 2009.
Takimoto CH, Calvo E. "Principles of Oncologic Pharmacotherapy" Archived 2009-05-15 at the Wayback Machine in Pazdur R, Wagman LD, Camphausen KA, Hoskins WJ (eds.) Cancer Management: A Multidisciplinary Approach Archived 2013-10-04 at the Wayback Machine. 11 ed. 2008.
M.E. Wall; M.C.Wani; C.E. Cook; K.H.Palmer; A.I.McPhail; G.A.Sim (1966). "Plant antitumor agents. I. The isolation and structure of camptothecin, a novel alkaloidal leukemia and tumor inhibitor from camptotheca acuminate". Journal of the American Chemical Society. 88 (16): 3888–3890. doi:10.1021/ja00968a057.
G. Samuelsson (2004). Drugs of Natural Origin: a Textbook of Pharmacognosy (5 ed.). Stokkholm: Swedish pharmaceutical press. ISBN 91-974318-4-2.
Isah, Tasiu; Umar, Shahid (September 2018). "Influencing in vitro clonal propagation of Chonemorpha fragrans (moon) Alston by culture media strength, plant growth regulators, carbon source and photo periodic incubation". Journal of Forestry Research. 31: 27–43. doi:10.1007/s11676-018-0794-3. S2CID 52297102.
H. Ulukan; P.W. Swaan (2002). "Camptothecins, a review of their chemotherapeutical potential". Drugs (27 ed.). 62 (2): 2039–2057. doi:10.2165/00003495-200262140-00004. PMID 12269849.
A. J. Lu; Z. S. Zhang; M. Y. Zheng; H. J. Zou; X. M. Luo; H. L. Jiang (2007). "3D-QSAR study of 20 (S)-camptothecin analogs". Acta Pharmacologica Sinica. 28 (2): 307–314. doi:10.1111/j.1745-7254.2007.00477.x. PMID 17241535.
"Camptothecin". DrugBank. Retrieved 9 October 2016.
D. J. Adams; M. L. Wahl; J. L. Flowers; B. Sen; M. Colvin; M. W. Dewhirst; G. Manikumar; M. C. Wani (2005). "Camptothecin analogs with enhanced activity against human breast cancer cells. II. Impact of the tumor pH gradient". Cancer Chemotherapy and Pharmacology. 57 (2): 145–154. doi:10.1007/s00280-005-0008-5. PMID 16001167. S2CID 23652115.
M. R. Redinbo; L. Stewart; P. Kuhn; J. J. Champoux; W. G. J. Hol (1998). "Crystal structure of human topoisomerase I in covalent and noncovalent complexes with DNA". Science. 279 (5356): 1504–1513. Bibcode:1998Sci...279.1504R. doi:10.1126/science.279.5356.1504. PMID 9488644.
Del Bino G, Lassota P, Darzynkiewicz Z (1991). "The S-phase cytotoxicity of camptothecin". Experimental Cell Research. 193 (1): 27–35. doi:10.1016/0014-4827(91)90534-2. PMID 1995300.
Y. Pommier; C. Redon; V.A. Rao; J.A. Seiler; O. Sordet; H. Takemura; S. Antony; L. Meng; Z.Liao; G. Kohlhagen (2003). "Repair of and checkpoint response to topoisomerase I-mediated DNA damage". Mutation Research. 532 (1–2): 173–203. doi:10.1016/j.mrfmmm.2003.08.016. PMID 14643436.
F. Zunino; S. Dallavalle; D. Laccabue; G. Beretta; L. Merlini; G. Pratesi (2002). "Current status and perspectives in the Development of Camptothecins". Current Pharmaceutical Design (27 ed.). 8 (27): 2505–2520. doi:10.2174/1381612023392801. PMID 12369944.
M. K. Chung; S. S. Han; J. C. Kim (2006). "Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats". Regulatory Toxicology and Pharmacology. 45 (3): 273–281. doi:10.1016/j.yrtph.2006.05.004. PMID 16814440.
M. Palumbo; C. Sissi; B. Gatto; S. Moro; G. Zagotto (2001). "Quantitation of camptothecin and related compounds". Journal of Chromatography B. 764 (1–2): 121–40. doi:10.1016/S0378-4347(01)00345-0. PMID 11817024.
Venditto, Vincent J.; Simanek, Eric E. (2010-03-02). "Cancer Therapies Utilizing the Camptothecins: A Review of thein VivoLiterature". Molecular Pharmaceutics. 7 (2): 307–349. doi:10.1021/mp900243b. ISSN 1543-8384. PMC 3733266. PMID 20108971.
"Cerulean Raises $24M to Progress Clinical Development of Nanopharmaceuticals". 15 Nov 2010.
Yamazaki, Yasuyo; Kitajima, Mariko; Arita, Masanori; Takayama, Hiromitsu; Sudo, Hiroshi; Yamazaki, Mami; Aimi, Norio; Saito, Kazuki (2004). "Biosynthesis of Camptothecin. In Silico and in Vivo Tracer Study from [1-13C]Glucose". Plant Physiology. 134 (1): 161–170. doi:10.1104/pp.103.029389. ISSN 0032-0889. PMC 316296. PMID 14657405.
Lorence, Argelia; Nessler, Craig L. (2004). "Camptothecin, over four decades of surprising findings". Phytochemistry. 65 (20): 2735–2749. doi:10.1016/j.phytochem.2004.09.001. ISSN 0031-9422. PMID 15474560.
New Light on Alkaloid Biosynthesis and Future Prospects. Academic Press. 27 July 2013. pp. 143–149. ISBN 978-0-08-099411-6.
Hsiang, Y.H., Hertzberg, R., Hecht, S., et al. Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of Biological Chemisty 260(27), 14873-14878 (1985).
Marchand, C., Antony, S., Kohn, K.W., et al. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. Mol. Cancer Ther. 5(2), 287-295 (2006).
Dancey, J., and Eisenhauer, E.A. Current perspectives on camptothecins in cancer treatment. Br. J. Cancer 74(3), 327-338 (1996).
Rothenberg, M.L. Topoisomerase I inhibitors: Review and update. Ann. Oncol. 8(9), 837-855 (1997).